Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMAWBCWXIFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CCCC1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis, Structural Dynamics, and Applications of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Ethyl Ester
Abstract & Chemical Ontology
In the landscape of modern synthetic and medicinal chemistry, sterically hindered amides serve as critical building blocks for designing robust, protease-resistant pharmacophores and highly selective ligands. 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester (CAS: 141109-44-6) is a prime example of such an intermediate. Structurally, it is an ethyl oxamate derivative where the nitrogen is embedded within a 2,6-dimethylpiperidine ring.
The presence of the flanking methyl groups at the 2 and 6 positions of the piperidine ring introduces severe allylic strain (A-strain) when conjugated with the planar oxoacetate moiety. This steric bulk restricts rotation around the C–N amide bond, locking the molecule into distinct conformational rotamers. This guide provides an in-depth analysis of its physiochemical properties, a causality-driven synthetic protocol, and its downstream applications in advanced organic synthesis.
Physiochemical Profile & Conformational Dynamics
Understanding the quantitative metrics of this molecule is essential for predicting its behavior in biphasic reaction systems and chromatographic purifications. The data below is aggregated from structural databases and supplier specifications ([1]).
| Property | Value | Structural Implication |
| IUPAC Name | Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate | Defines the core oxamate ester framework. |
| CAS Registry Number | 141109-44-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H19NO3 | Indicates a highly lipophilic aliphatic core. |
| Molecular Weight | 213.28 g/mol | Optimal size for fragment-based drug design. |
| H-Bond Donors | 0 | Lacks acidic protons; highly stable in basic media. |
| H-Bond Acceptors | 3 | Capable of coordinating with Lewis acids or water. |
| Rotatable Bonds | 3 | Restricted C-N rotation due to 2,6-dimethyl steric clash. |
Conformational Insight: The sp2 hybridization of the amide nitrogen forces the adjacent piperidine ring to adopt a conformation that minimizes steric clash between the equatorial methyl groups and the carbonyl oxygen. This structural rigidity is frequently exploited in drug development to lock molecules into bioactive conformations, thereby increasing target affinity and decreasing entropic penalties upon binding.
Synthetic Methodology: The Self-Validating Protocol
The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester relies on a nucleophilic acyl substitution. The following protocol is adapted from the optimized conditions for oxamic acid intermediate synthesis described by [2][3].
Experimental Protocol
-
Initialization: Dissolve 2,6-dimethylpiperidine (1.0 equiv, 10 mmol) and triethylamine (1.1 equiv, 11 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30 mL) under an inert atmosphere (N₂ or Ar).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C.
-
Electrophile Addition: Add ethyl oxalyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes using a pressure-equalizing dropping funnel.
-
Propagation: Remove the ice bath. Allow the solution to warm to room temperature and stir for 3 hours.
-
Quenching & Workup: Quench the reaction by adding 1 M aqueous HCl (20 mL). Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (3 × 30 mL).
-
Isolation: Combine the organic phases, wash with saturated brine (70 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target ester as a viscous oil.
Causality of Experimental Choices
-
Why Dichloromethane (CH₂Cl₂)? CH₂Cl₂ provides optimal solubility for both the highly lipophilic hindered amine and the reactive acyl chloride, while remaining strictly inert to the electrophile.
-
Why 0 °C to Room Temperature? The initial nucleophilic attack on ethyl oxalyl chloride is highly exothermic. Starting at 0 °C kinetically suppresses the formation of bis-acylated byproducts and prevents solvent boil-off. Warming to room temperature provides the thermodynamic energy required to overcome the severe steric hindrance (A-strain) imposed by the 2,6-dimethyl groups, driving the reaction to completion.
-
Why Triethylamine? It acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the 2,6-dimethylpiperidine precursor, which would otherwise deactivate the nucleophile and stall the reaction.
Self-Validating System Mechanics
This protocol is designed to be self-validating. During step 3, the reaction progress can be visually confirmed by the formation of a dense, white precipitate (triethylamine hydrochloride). The cessation of new precipitate formation indicates the consumption of the limiting reagent. Furthermore, during step 5, phase separation should yield a perfectly clear organic layer; any persistent emulsion strongly suggests incomplete neutralization of unreacted amine, prompting the need for an additional mild acid wash.
Fig 1: Synthetic workflow for 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid ethyl ester.
Downstream Reactivity & Medicinal Chemistry Applications
The true value of this ethyl ester lies in its versatility as a divergent intermediate. Because the amide bond is sterically protected by the 2,6-dimethyl groups, the ethyl ester moiety can be selectively manipulated without cleaving the piperidine ring from the core structure.
-
Saponification to Oxamic Acids: Treatment with 1 M NaOH cleanly hydrolyzes the ethyl ester to yield 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. As demonstrated by[2][3], these specific oxamic acids are critical precursors for metal- and light-free Minisci-type C–H dicarbamoylations of phenanthrolines, enabling late-stage functionalization of complex heterocycles.
-
Reduction Pathways: Treatment with strong hydride donors (e.g., LiAlH₄) will reduce both the ester and the amide, yielding 2-(2,6-dimethylpiperidin-1-yl)ethanol derivatives. These amino alcohols are privileged scaffolds in the synthesis of local anesthetics and anti-arrhythmic agents.
-
Aminolysis: The ester can be reacted with primary amines to form unsymmetrical oxamides, which serve as excellent bidentate ligands in transition-metal catalysis.
Fig 2: Downstream functionalization pathways of the sterically hindered oxoacetate ester.
Analytical Signatures
To verify the successful synthesis of the ester, the following analytical signatures should be targeted:
-
FT-IR Spectroscopy: Look for two distinct carbonyl stretches. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) compared to the sterically hindered amide carbonyl (~1645 cm⁻¹).
-
¹H NMR (CDCl₃): The ethyl ester group will present a classic quartet (~4.3 ppm) and triplet (~1.3 ppm) pattern. Crucially, due to the restricted rotation of the amide bond, the methyl groups on the piperidine ring (typically a doublet around 1.2 ppm) may exhibit peak broadening or split into distinct signals representing different rotamers at room temperature.
References
-
Mooney, D. T., Donkin, B. D. T., Demirel, N., Moore, P. R., & Lee, A.-L. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Journal of Organic Chemistry, 86(23), 17282–17293. Available at:[Link]
Sources
2,6-Dimethylpiperidine Glyoxylate Derivatives: A Strategic Scaffold in Medicinal Chemistry
Executive Summary
In the pursuit of novel therapeutics, the spatial arrangement and metabolic stability of small-molecule scaffolds are paramount. The integration of the sterically hindered 2,6-dimethylpiperidine core with the highly electrophilic glyoxylate moiety represents a powerful, yet underutilized, strategy in modern medicinal chemistry. This whitepaper provides an in-depth technical examination of 2,6-dimethylpiperidine glyoxylate derivatives. By acting as a conformationally locked, C2-functionalized building block, this scaffold enables the rapid generation of complex
Structural & Mechanistic Rationale
The Conformational Anchor: 2,6-Dimethylpiperidine
2,6-Dimethylpiperidine (CAS 504-03-0) is a privileged heterocyclic amine utilized extensively as a building block for central nervous system agents and bioactive molecules[1]. The compound exists in three stereoisomeric forms: the chiral
In medicinal chemistry, the cis-isomer is particularly valuable because it exists predominantly in a highly stable chair conformation with both methyl groups occupying equatorial positions[2].
-
Causality in Drug Design: The equatorial methyl groups act as a steric shield around the secondary amine nitrogen. This shielding significantly reduces the rate of cytochrome P450-mediated N-dealkylation and N-oxidation, thereby improving the pharmacokinetic half-life of the resulting drug candidate. Furthermore, when incorporated into a larger molecule, this rigid chair conformation restricts the rotational degrees of freedom, lowering the entropic penalty upon binding to a biological target.
Glyoxylate as a C2 Electrophilic Hub
Glyoxylic acid and its ester derivatives (e.g., ethyl glyoxylate) are highly reactive C2 structures that serve as excellent formaldehyde surrogates in multicomponent reactions (MCRs)[3].
-
Causality in Synthesis: Unlike formaldehyde, which only provides a C1 methylene bridge, glyoxylates introduce a carboxylate functionality directly into the product. This allows for immediate post-cyclization modifications or the direct synthesis of unnatural
-amino acid derivatives[3]. The strong electron-withdrawing nature of the ester group makes the aldehydic carbon exceptionally electrophilic, facilitating rapid condensation with hindered amines like 2,6-dimethylpiperidine.
Synthetic Workflows & Multicomponent Reactions
The most efficient method to functionalize this scaffold is via the Petasis borono-Mannich multicomponent reaction. The condensation of cis-2,6-dimethylpiperidine with ethyl glyoxylate generates a sterically shielded iminium ion. The facial bias created by the equatorial methyl groups dictates the trajectory of the incoming organoboronic acid, resulting in highly diastereoselective carbon-carbon bond formation.
Fig 1: Synthetic workflow of the diastereoselective Petasis MCR using the piperidine scaffold.
Experimental Protocol: Diastereoselective Petasis Reaction
Traditional Petasis reactions with hindered amines often suffer from low yields. By utilizing Hexafluoroisopropanol (HFIP) as the solvent, the iminium intermediate is stabilized via strong hydrogen-bond donation, bypassing the need for transition-metal catalysts.
Step-by-Step Methodology:
-
Iminium Formation: To a 10 mL round-bottom flask, add cis-2,6-dimethylpiperidine (1.0 mmol) and ethyl glyoxylate (1.0 mmol, 50% solution in toluene).
-
Solvent Addition: Add 3.0 mL of HFIP. Stir the mixture at ambient temperature (25 °C) for 30 minutes to ensure complete conversion to the iminium intermediate. Causality: HFIP acts as a hydrogen-bond donor, increasing the electrophilicity of the iminium carbon without hydrolyzing it.
-
Nucleophilic Addition: Add the desired arylboronic acid (1.2 mmol) in one portion.
-
Reaction Maturation: Stir the reaction vigorously for 12 hours at room temperature.
-
Work-up: Remove the HFIP under reduced pressure. Redissolve the crude residue in dichloromethane (10 mL) and wash with saturated aqueous
(2 x 5 mL). -
Purification: Dry the organic layer over anhydrous
, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure -amino ester.
Table 1: Optimization of Petasis MCR Conditions
| Solvent System | Temperature (°C) | Additive / Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |
| Dichloromethane | 25 | None | 15 | 60:40 |
| Toluene | 80 | None | 45 | 75:25 |
| HFIP | 25 | None | 88 | >95:5 |
| HFIP / | 25 | None | 92 | >95:5 |
Pharmacological Profiling & Target Engagement
Peptidylprolyl Isomerase (Cyclophilin) Inhibition
Piperidine glyoxylate derivatives have emerged as groundbreaking non-peptidic ligands for the cyclophilin family of proteins (e.g., Cyclophilin A)[4]. Cyclophilins catalyze the cis-trans isomerization of peptide bonds and are major targets for immunosuppression and antiviral therapies.
In these complexes, the piperidine ring acts as a hydrophobic core that perfectly occupies the proline-binding pocket of Cyclophilin A, interacting with residues like Phe60 and Met61. Simultaneously, the glyoxylate moiety serves as a critical hydrogen-bond acceptor, anchoring the ligand to the Asn102 residue of the protein[4]. The addition of the 2,6-dimethyl groups enhances the hydrophobic packing and locks the ligand into the bioactive conformation.
Fig 2: Pharmacophore binding model of piperidine glyoxylates within the Cyclophilin A active site.
Protocol: Ligand-Protein Co-Crystallization
To validate the binding mode of novel 2,6-dimethylpiperidine glyoxylates, X-ray crystallography via ligand soaking is the gold standard. Because these ligands are highly hydrophobic, a stepwise DMSO reduction protocol is required to prevent crystal degradation[4].
Step-by-Step Methodology:
-
Crystal Growth: Grow native human Cyclophilin A (hCypA) crystals using the hanging-drop vapor-diffusion method.
-
Ligand Preparation: Prepare a 100 mM stock solution of the piperidine glyoxylate derivative in 100% DMSO.
-
Stepwise Soaking: Transfer a single hCypA crystal into a precipitating solution containing 20 mM of the ligand and 10% DMSO. Causality: Immediate exposure to high ligand/low DMSO concentrations causes osmotic shock and lattice cracking. Stepwise introduction allows the crystal to equilibrate.
-
DMSO Reduction: After 1 hour, transfer the crystal to a fresh soaking solution containing 40 mM ligand and 3% DMSO. Finally, transfer to a solution with 40 mM ligand and 0% DMSO for 2.5 hours.
-
Cryoprotection: Briefly soak the crystal in a cryoprotectant solution (precipitating solution + 20% glycerol) and flash-freeze in liquid nitrogen prior to X-ray diffraction analysis.
Table 2: Physicochemical Properties of the Scaffold
| Property | cis-2,6-Dimethylpiperidine | Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate |
| Molecular Weight | 113.20 g/mol | 213.27 g/mol |
| LogP (est.) | 1.8 | 2.4 |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 1 | 3 |
| Stereochemistry | Achiral (meso) | Achiral (meso) |
Conclusion
The 2,6-dimethylpiperidine glyoxylate scaffold offers an elegant solution to common medicinal chemistry hurdles, blending the metabolic stability and conformational rigidity of a hindered amine with the versatile reactivity of a C2 electrophile. By employing modern synthetic techniques like HFIP-mediated MCRs and rigorous structural biology validations, researchers can rapidly translate these derivatives into high-affinity, non-peptidic ligands for challenging biological targets.
References
-
Wikipedia. 2,6-Dimethylpiperidine. Retrieved from: [Link][2]
-
Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. Retrieved from: [Link][3]
-
Kontopidis, G., Taylor, P., & Walkinshaw, M. D. (2003). Enzymatic and structural characterization of non-peptide ligand–cyclophilin complexes. Acta Crystallographica Section D: Biological Crystallography. Retrieved from: [Link][4]
Sources
Advanced Synthesis of Heteroaryl-Oxoacetates: A Technical Guide to Factor Xa Inhibitor Intermediates
Executive Summary
This technical guide addresses the synthesis and quality control of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , a critical pharmacophore in the production of Direct Factor Xa inhibitors, specifically Edoxaban .[1] While generic oxoacetates are common in organic synthesis, the heteroaryl-amino-oxoacetate class requires precise kinetic control to prevent over-acylation and hydrolysis. This document outlines a self-validating protocol for the condensation of 2-amino-5-chloropyridine with ethyl oxalyl chloride, emphasizing impurity profiling and scalable process parameters.
Chemical Architecture & Strategic Importance
The 2-oxoacetate moiety serves as a "linker" scaffold in modern anticoagulants. In Edoxaban, this bridge connects the chloropyridine pharmacophore to the central diamine core. The structural integrity of this intermediate is paramount; any deviation in the oxidation state or ester functionality compromises the subsequent amidation steps required to form the final API.
Target Molecule Profile[2][3][4]
-
IUPAC Name: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate[1][2][3][4]
-
CAS Number: 1243308-37-3[3]
-
Role: Key Starting Material (KSM) / Intermediate for Edoxaban (Lixiana/Savaysa).
-
Critical Quality Attribute (CQA): Purity >98.5% with <0.10% hydrolytic degradants.
Mechanistic Pathway: Nucleophilic Acyl Substitution
The synthesis is driven by the nucleophilic attack of the exocyclic amine of the pyridine ring onto the highly electrophilic acyl chloride carbon of ethyl oxalyl chloride. Unlike Friedel-Crafts acylations used for phenyl-oxoacetates, this reaction is an N-acylation .
Reaction Dynamics
-
Activation: Ethyl oxalyl chloride introduces the oxoacetate group. The chloride is a good leaving group, activating the carbonyl.
-
Nucleophilic Attack: The amino group of 2-amino-5-chloropyridine attacks the acyl chloride carbonyl.
-
Elimination: Chloride is expelled, forming the amide bond.
-
Base Scavenging: A tertiary amine (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aminopyridine.
Mechanistic Diagram (Graphviz)
Caption: Figure 1. N-acylation pathway for Edoxaban intermediate synthesis showing reactant convergence.
Experimental Protocol: The "Edoxaban Intermediate" Synthesis
This protocol is designed for a 100g scale-up, focusing on safety and yield optimization.
Materials & Stoichiometry
| Reagent | Equiv.[5] | Role | Critical Hazard |
| 2-Amino-5-chloropyridine | 1.0 | Limiting Reagent | Irritant |
| Ethyl Oxalyl Chloride | 1.1 - 1.2 | Acylating Agent | Corrosive / Moisture Sensitive |
| Triethylamine (TEA) | 1.2 - 1.5 | HCl Scavenger | Flammable / Toxic |
| Acetonitrile (MeCN) | 10 Vol | Solvent | Flammable |
Step-by-Step Methodology
1. Preparation of Reactor (Inertion):
-
Ensure the reactor is bone-dry.[5] Ethyl oxalyl chloride hydrolyzes rapidly in the presence of moisture to form oxalic acid monoethyl ester, which degrades yield.
-
Purge the vessel with Nitrogen (
) for 15 minutes.
2. Charge and Dissolution:
-
Charge 100g of 2-Amino-5-chloropyridine into the reactor.
-
Add 1000 mL of anhydrous Acetonitrile (MeCN). Stir until fully dissolved.
-
Cool the reaction mass to 0°C – 5°C . Note: Cooling is critical to suppress di-acylation side reactions.
3. Controlled Addition (Exothermic):
-
Add Triethylamine (TEA) slowly, maintaining temperature <10°C.[4]
-
Critical Step: Add Ethyl Oxalyl Chloride dropwise over 60-90 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.
-
Maintain internal temperature between 0°C and 10°C throughout the addition.
4. Reaction Maintenance:
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 2-4 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is deemed complete when starting aminopyridine is <1.0%.
5. Work-up and Isolation:
-
Quench the reaction by adding 500 mL of chilled water.
-
Stir for 30 minutes. The product typically precipitates as a solid in this solvent system.
-
Filter the crude solid.
-
Purification: Recrystallize from Ethanol/Water (8:2) to remove residual TEA salts and hydrolytic impurities.
-
Dry in a vacuum oven at 45°C for 12 hours.
Impurity Profiling & Control Strategy
In the context of Factor Xa inhibitors, impurity control is strictly regulated. The oxoacetate intermediate is prone to specific degradation pathways that must be monitored.
Major Impurities
-
Hydrolysis Impurity (Acid Form): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid.
-
Cause: Moisture ingress during reaction or work-up.
-
Control: Use anhydrous solvents (<0.05% water) and
atmosphere.
-
-
Bis-Impurity (Dimer): N,N'-bis(5-chloropyridin-2-yl)oxalamide.
-
Cause: Excess aminopyridine or insufficient ethyl oxalyl chloride local concentration.
-
Control: Ensure strictly controlled addition of the acid chloride to the amine (or inverse addition if dimer formation is high).
-
-
Genotoxic Impurities (GTIs): Residual alkyl halides or acid chlorides.
-
Control: Validated wash steps and drying protocols to ensure removal of ethyl oxalyl chloride traces.
-
Impurity Fate Mapping (Graphviz)
Caption: Figure 2. Fate mapping of critical impurities based on process deviations (Moisture/Stoichiometry).
Analytical Validation Parameters
To ensure the protocol is self-validating, the following analytical markers must be met:
-
HPLC Purity: >98.5% (Area %).
-
Moisture Content (KF): <0.5% w/w.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Mass Spectrometry: [M+H]+ = 229.0 (approx, depending on isotope).
-
NMR (
, DMSO- ): Characteristic triplet/quartet for the ethyl group and aromatic signals for the pyridine ring.
References
-
Daiichi Sankyo Co., Ltd. (2015).[6] Process for the preparation of Edoxaban and intermediates thereof. Patent WO2015000001.
-
European Patent Office. (2024). Edoxaban key intermediate and synthesis method therefor. EP4438595A1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66744879, Ethyl 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetate. [3]
-
Organic Syntheses. (2020). General Handling of Acyl Chlorides and Friedel-Crafts Conditions. Org. Synth. Coll. Vol. 10.
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
Sources
- 1. EP4438595A1 - Edoxaban key intermediate and synthesis method therefor - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of Edoxaban Tosylate [quickcompany.in]
- 3. apicule.com [apicule.com]
- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
The following is an in-depth technical guide for Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate .
Structural Analog of PubChem CID 104406[1]
Executive Summary & Identity
This compound is a specialized
This compound combines the electrophilic reactivity of an
Physicochemical Profile
| Property | Value (Predicted/Analog-Based) |
| CAS Registry Number | Not widely indexed; Analog: 53074-96-7 (Unsubstituted) |
| PubChem CID (Parent) | 104406 (Unsubstituted Piperidine Analog) |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| SMILES | CCOC(=O)C(=O)N1C(C)CCC(C)1 |
| LogP (Predicted) | ~1.8 - 2.1 (Higher lipophilicity than parent due to methyls) |
| Physical State | Viscous oil or low-melting solid (depending on stereochemistry) |
| Stereochemistry | Exists as cis (meso) or trans (racemic) diastereomers based on the starting amine.[1][2][3][4][5][6][7][8] |
Synthetic Pathways
The synthesis of this compound follows a nucleophilic acyl substitution mechanism.[1] The steric hindrance of the 2,6-dimethylpiperidine requires optimized conditions compared to the unsubstituted analog.[1]
Core Reaction: Acylation of Sterically Hindered Amines
The most reliable route involves the reaction of 2,6-dimethylpiperidine with ethyl chlorooxoacetate (ethyl oxalyl chloride) in the presence of a non-nucleophilic base.[1]
Reagents
-
Substrate: 2,6-Dimethylpiperidine (Commercial grade is often a mixture of cis and trans).[1]
-
Electrophile: Ethyl chlorooxoacetate (CAS 4755-77-5).[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]
Step-by-Step Protocol
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,6-dimethylpiperidine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under
atmosphere.[1] -
Base Addition: Add DIPEA (1.2 equiv) via syringe. Stir for 10 minutes.
-
Acylation: Add ethyl chlorooxoacetate (1.1 equiv) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Quench with saturated
. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove unreacted amine) and brine.[1] -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization of Synthesis Pathway
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target
Analytical Characterization
Confirming the identity of the product requires distinguishing it from the starting amine and potential bis-oxalyl impurities.[1]
Nuclear Magnetic Resonance (NMR) Expectations
-
NMR (400 MHz,
):-
1.35 (t, 3H,
): Characteristic triplet of the ethyl ester.[1] -
4.30 (q, 2H,
): Quartet of the ethyl ester.[1] - 0.8–1.2 (d, 6H): Methyl doublets from the piperidine ring.[1] Note: Magnetic non-equivalence may be observed due to restricted rotation around the amide bond.[1]
-
3.5–4.5 (m, 2H): Methine protons (
).[1] These will be significantly deshielded and broadened due to the adjacent carbonyl and steric lock.[1]
-
1.35 (t, 3H,
Mass Spectrometry (MS)[1]
-
Ionization: ESI (+)
-
Target Mass:
Da.[1] -
Fragmentation: Loss of the ethyl ester group (
) is a common fragmentation pathway for -keto esters.[1]
Applications in Drug Discovery
This compound serves as a versatile "warhead" and scaffold builder.[1]
Precursor to -Hydroxy Amides
Reaction with Grignard reagents (
Synthesis of Unnatural Amino Acids
The keto group can undergo reductive amination or condensation with chiral sulfinamides to generate unnatural
Local Anesthetic Analogs
While classic anesthetics like Mepivacaine are amides of xylidine, the 2,6-dimethylpiperidine moiety is a bioisostere for the 2,6-dimethylphenyl group.[1] This ester can be converted to the corresponding amide to test for sodium channel blocking activity with altered solubility profiles.[1]
Decision Logic for Application
Caption: Divergent synthetic utility of the
Safety & Handling
-
Hazards: As an
-keto ester, it is an electrophile and potential skin sensitizer.[1] The starting material, ethyl chlorooxoacetate, is corrosive and a lachrymator.[1] -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; moisture must be excluded.[1]
-
Disposal: Dispose of as organic hazardous waste containing nitrogen.[1]
References
-
PubChem. Ethyl Oxo(Piperidin-1-Yl)Acetate (CID 104406).[1] National Library of Medicine.[1][9] [Link][1]
-
Organic Syntheses. General Procedures for Acylation of Hindered Amines. Org.[1][2][5][10] Synth. Coll. Vol. 10. [Link]
Sources
- 1. CID 135920955 | C226H325CoN35O49PS2+ | CID 135920955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Chemical structure search | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine | 769-24-4 [sigmaaldrich.com]
- 8. Ethylchloroxoacetat 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Definitive Guide to Ethyl Oxoacetates and Ethyl Glyoxylates: Nomenclature, Forms, and Practical Application
Executive Summary In the catalog of organic reagents, few compounds generate as much procurement confusion as Ethyl Glyoxylate and Ethyl Oxoacetate .
The Verdict: Chemically, they are identical .
-
Ethyl Glyoxylate is the common name derived from the parent acid (glyoxylic acid).[1]
-
Ethyl Oxoacetate (specifically Ethyl 2-oxoacetate) is the systematic IUPAC name.[1][2][3]
-
CAS Number: 924-44-7 (for both).[1][3][4][5][6][7][8][9][10][11][12]
However, a critical "difference" exists not in their molecular identity, but in their commercial forms and physical stability . Researchers often purchase one expecting a reactive monomeric liquid, only to receive a viscous polymer or a toluene solution. This guide dissects these physical forms, explains the equilibrium chemistry, and provides validated protocols for generating the reactive species in situ.
Part 1: The Nomenclature Nexus
To ensure precision in drug development and regulatory filing, it is vital to recognize the synonymy.
| Attribute | Designation A | Designation B |
| Common Name | Ethyl Glyoxylate | Ethyl Oxoacetate |
| IUPAC Name | Ethyl 2-oxoacetate | Ethyl 2-oxoacetate |
| CAS Registry | 924-44-7 | 924-44-7 |
| Molecular Formula | ||
| Structure | ||
| Primary Usage | Synthetic Organic Chemistry | Industrial/Bulk Registration |
Scientist's Note: While "Ethyl Oxoacetate" is the systematic term, "Ethyl Glyoxylate" is the dominant term in medicinal chemistry literature (e.g., Pictet-Spengler reactions, Friedel-Crafts alkylations).
Part 2: The "Hidden" Difference – Commercial Forms
The true distinction lies in the grade and physical state supplied by vendors. The monomeric aldehyde is highly reactive and self-polymerizes rapidly upon exposure to air or moisture. Consequently, it is rarely sold as a pure liquid.
The Polymeric Form (The "Solid" Trap)
-
Description: Viscous liquid or waxy solid.
-
Composition: Oligomers/polymers of ethyl glyoxylate (
). -
Pros: Stable, easy to store, non-volatile.
-
Cons: Unreactive in its supplied state. Must be thermally cracked (depolymerized) before use.
-
Vendor Labeling: Often labeled as "Ethyl Glyoxylate Polymer form" or "Ethyl Oxoacetate (polymer)".
The Toluene Solution (The Standard Reagent)
-
Description: ~50% solution in toluene.
-
Composition: Monomeric ethyl glyoxylate stabilized by solvation and often trace inhibitors.
-
Pros: Ready to use for many reactions; toluene prevents rapid polymerization.
-
Cons: Accurate stoichiometry is difficult due to concentration variance; solvent incompatibility with some green chemistry protocols.
The Diethyl Acetal (The Masked Form)
-
Structure: Ethyl 2,2-diethoxyacetate.
-
Use: A protected form that requires acid hydrolysis to release the aldehyde.
Part 3: The Equilibrium & Reactivity Profile
Understanding the equilibrium is crucial for reaction success. The aldehyde carbonyl is highly electrophilic due to the adjacent electron-withdrawing ester group.
Visualization: The Monomer-Polymer Equilibrium
The following diagram illustrates the dynamic relationship between the storage forms and the reactive species.
Figure 1: The conversion of stable polymeric ethyl glyoxylate into its reactive monomeric form is the critical first step in synthesis.
Part 4: Experimental Protocols
Protocol A: Depolymerization of Polymeric Ethyl Glyoxylate
Objective: Generate fresh, monomeric ethyl glyoxylate from the commercial polymer for immediate use. Why: Commercial polymer does not react efficiently in mild nucleophilic additions.
-
Setup: Equip a round-bottom flask with a short-path distillation head and a receiving flask cooled in dry ice/acetone.
-
Loading: Charge the flask with Polymeric Ethyl Glyoxylate (e.g., 10 g) and Phosphorus Pentoxide (
) (1% w/w).-
Mechanism:[10]
acts as a dehydrating agent and acid catalyst to crack the polyacetal linkages.
-
-
Process: Apply high vacuum (<10 mbar) and heat the oil bath to 120°C.
-
Collection: The monomer will distill over as a pale yellow liquid (bp ~40-45°C at reduced pressure).
-
Storage: Use immediately. If storage is necessary, dilute immediately with anhydrous toluene or store at -80°C.
Protocol B: Friedel-Crafts Hydroxyalkylation (Indole Synthesis)
Objective: Synthesis of ethyl 2-hydroxy-2-(1H-indol-3-yl)acetate using the toluene solution form.
-
Reagents: Indole (1.0 equiv), Ethyl Glyoxylate (50% in toluene, 1.2 equiv).
-
Catalyst: Scandium Triflate (
) (5 mol%) or simply heat (thermal pathway). -
Procedure:
-
Dissolve Indole in anhydrous DCM or use the toluene from the reagent.
-
Add Ethyl Glyoxylate solution dropwise.
-
Stir at room temperature for 4 hours.
-
-
Workup: The product often precipitates or can be isolated via silica chromatography.
-
Note: The electron-deficient aldehyde of ethyl glyoxylate is so reactive that strong Lewis acids can sometimes cause bis-alkylation (two indoles adding to one glyoxylate). Control stoichiometry carefully.
Part 5: Applications in Drug Discovery
Ethyl glyoxylate is a "linchpin" C2 building block. It introduces a two-carbon unit containing both an ester (for further derivatization) and an alcohol/amine handle (after nucleophilic attack).
| Reaction Class | Target Motif | Pharmaceutical Relevance |
| Pictet-Spengler | Tetrahydro-isoquinolines | Alkaloid synthesis, Antivirals |
| Wittig Reaction | Michael acceptors, Polymer precursors | |
| Strecker Synthesis | Unnatural amino acid synthesis | |
| Hetero-Diels-Alder | Dihydropyrans | Complex natural product cores |
Visualization: The Synthetic Divergence
Figure 2: Ethyl glyoxylate serves as a versatile electrophile in divergent synthesis pathways.
References
-
PubChem. Ethyl oxoacetate (Compound).[1][3][10] National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Ethyl glyoxylate Registration Dossier.[1] Available at: [Link]
-
Organic Syntheses. Ethyl Glyoxylate Polymer Depolymerization. Org.[6][11] Synth. 1955, 35, 18. Available at: [Link]
Sources
- 1. Ethyl oxoacetate | C4H6O3 | CID 70211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl glyoxylate, ca 50% soln. in toluene 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lakshfinechem.com [lakshfinechem.com]
- 5. Ethyl oxoacetate(924-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. CAS 924-44-7: Ethyl glyoxylate | CymitQuimica [cymitquimica.com]
- 7. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ethyl glyoxylate - Wikidata [wikidata.org]
- 10. Ethyl Glyoxylate Polymer form | 924-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. calibrechem.com [calibrechem.com]
- 12. 924-44-7 Cas No. | Ethyl oxoacetate, 50% solution in toluene | Apollo [store.apolloscientific.co.uk]
Strategic Synthesis of Factor Xa Inhibitor Analogs: A Guide to Key Intermediates
Executive Summary: The Pharmacophore & Synthetic Logic
The development of direct Factor Xa (FXa) inhibitors—specifically the "xabans"—represents a triumph of structure-based drug design. Unlike warfarin, which targets multiple vitamin K-dependent factors, FXa inhibitors bind reversibly to the active site of Factor Xa, the rate-limiting enzyme in the coagulation cascade.
For the medicinal chemist, the core challenge lies in synthesizing rigid scaffolds that orient substituents into two critical pockets:
-
The S1 Pocket: A deep, narrow, hydrophobic cleft that accommodates the distal aryl group (often halogenated, e.g., chlorothiophene in rivaroxaban or chloropyridine in apixaban).
-
The S4 Pocket: A hydrophobic tunnel that binds the core scaffold (e.g., morpholinone, pyrazole).
This guide dissects the synthesis of the three dominant classes of FXa inhibitors, focusing on the key intermediates that serve as the primary checkpoints for quality, stereochemistry, and yield.
Module A: The Oxazolidinone Scaffold (Rivaroxaban Type)
Target: Rivaroxaban (Xarelto) Core Structural Motif: (S)-Oxazolidinone linked to a 4-phenylmorpholin-3-one.[1]
Critical Intermediates Analysis
The synthesis of Rivaroxaban is convergent, hinging on the coupling of two advanced fragments.
| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |
| 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | Provides the S4-binding morpholinone core.[1][2] | Purity of the aniline nitrogen is critical to prevent side-reactions during isocyanate formation.[1] |
| (S)-N-Glycidylphthalimide | 161596-47-0 | Introduces the chiral center for the oxazolidinone ring.[1] | Enantiomeric Excess (ee) >99% required to meet ICH guidelines.[1] |
| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Provides the S1-binding halogenated moiety.[1] | Hydrolytic instability; must be stored under inert atmosphere.[1] |
Advanced Synthetic Protocol: The "Green" Morpholinone Route
Context: Traditional routes to the morpholinone ring often use harsh oxidants. A self-validating, greener approach utilizes sodium chlorite (
Step-by-Step Methodology:
-
Starting Material: Begin with 4-(4-nitrophenyl)morpholine.[1][3]
-
Oxidation: Charge reactor with morpholine substrate, water, and catalytic
. -
pH Control (The Self-Validating Step): Continuously sparge
into the reaction mixture.[1] -
Workup: The lactam product precipitates. Filter and wash with water.[1]
-
Reduction: Hydrogenate the nitro group (Pd/C,
, MeOH) to yield 4-(4-aminophenyl)morpholin-3-one .
Retrosynthetic Visualization
Figure 1: Convergent retrosynthesis of Rivaroxaban highlighting the separation of S1 and S4 binding unit synthesis.
Module B: The Pyrazole-Lactam Scaffold (Apixaban Type)
Target: Apixaban (Eliquis) Core Structural Motif: Dihydropyrazolo[3,4-c]pyridin-7-one.[1]
Critical Intermediates Analysis
Apixaban synthesis is dominated by a [3+2] cycloaddition strategy to form the central pyrazole ring.[1]
| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |
| Ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]ethanoate | 27143-07-3 | The "Hydrazone" fragment; precursor to the dipole in cycloaddition.[1] | Z/E isomer ratio can affect cyclization rate; Z-isomer preferred.[1] |
| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 536760-29-9 | The "Enamine" fragment (Dipolarophile).[1] | Moisture sensitivity of the enamine double bond.[1] |
| 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone | 545445-44-1 | Advanced intermediate post-coupling.[1] | Solubility profile is key for purification.[1] |
Advanced Synthetic Protocol: [3+2] Cycloaddition
Context: This reaction constructs the core bicyclic system in a single step with high regioselectivity.[1]
Step-by-Step Methodology:
-
Dipole Generation: Treat the Hydrazone intermediate with a base (triethylamine) in situ to generate the nitrile imine dipole.[1]
-
Cycloaddition: Add the Enamine intermediate (dihydropyridinone derivative).[1]
-
Conditions: Reflux in ethyl acetate or toluene for 4–6 hours.
-
Elimination: The morpholine group on the dihydropyridinone acts as a leaving group during the aromatization/rearrangement phase, yielding the pyrazole-pyridinone core.
-
Validation: Monitor the disappearance of the characteristic hydrazone peak at ~350 nm via HPLC.
Synthetic Logic Flow
Figure 2: The [3+2] cycloaddition mechanism forming the Apixaban core, demonstrating the convergence of the hydrazone and lactam pathways.
Module C: The Diamine Scaffold (Edoxaban Type)
Target: Edoxaban (Savaysa) Core Structural Motif: cis-1,2-diaminocyclohexane (Bridgehead).
Critical Intermediates Analysis
Edoxaban is the most stereochemically complex of the group, requiring a specific cis conformation on the cyclohexane ring.[9]
| Intermediate Name | CAS Number | Function | Critical Quality Attribute (CQA) |
| tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | 1353893-22-7 | The chiral "Engine"; determines the topology of the entire molecule.[1] | Diastereomeric purity is paramount (>99.5% de).[1] |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | 720720-96-7 | The thiazole tail.[1][10][11] | Stability of the lithium salt form often used in coupling.[1] |
Stereocontrol Strategy
The synthesis relies on the "Desymmetrization" of a meso-anhydride or the resolution of a racemic diamine.
-
Protocol Insight: Modern routes utilize an enzymatic resolution or a chiral salt resolution (e.g., using L-tartaric acid) to isolate the (1S,2R,4S) isomer early in the sequence. This prevents the costly carriage of "dead" isomers through subsequent expensive coupling steps with the thiazole and chloropyridine moieties.
References
-
BenchChem Technical Support. (2025).[1][11] An In-depth Technical Guide to the Synthesis and Purification of Edoxaban Tosylate Monohydrate. BenchChem. Link
-
Arborpharmchem. (2026).[1][9] Edoxaban Synthesis Process - Pharmaceutical Intermediates Supplier. Arborpharm.[1][2] Link
-
Reddy, C. R., & Sinare, S. N. (2020).[12] Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4, 62–65.[12] Link
-
Zhang, P., et al. (2009).[13] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[13] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[13] Link
-
Wei, W., et al. (2024).[8] A practical synthesis for the key intermediate of apixaban. ResearchGate. Link
-
Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences. Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
Sources
- 1. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. goldncloudpublications.com [goldncloudpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Portico [access.portico.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Betrixaban synthesis - chemicalbook [chemicalbook.com]
Suppliers of high purity Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Comprehensive Technical Guide: Sourcing, Synthesis, and Validation of High-Purity Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Abstract
As a Senior Application Scientist, navigating the procurement and in-house synthesis of specialized chemical intermediates requires a rigorous understanding of both market availability and mechanistic chemistry. This compound (CAS 141109-44-6) is a critical building block utilized in the development of complex heterocyclic active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of the commercial supplier landscape, quantitative purity metrics, and a self-validating synthetic protocol designed to ensure uncompromising scientific integrity during drug development workflows.
Chemical Architecture & Mechanistic Utility
This compound is an advanced amide-ester intermediate characterized by the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol .
Structurally, it features an ethyl oxoacetate moiety covalently bonded to a 2,6-dimethylpiperidine ring. The presence of methyl groups at the 2- and 6-positions of the piperidine ring introduces two stereocenters, meaning the compound can exist as cis and trans diastereomers. In precision medicinal chemistry, the cis-isomer (designated under CAS 222722-37-4) is frequently targeted due to its defined spatial conformation, which predictably influences downstream receptor binding affinities[1].
Mechanistically, this compound serves as a versatile electrophilic or nucleophilic pivot point. The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, or it can be subjected to nucleophilic attack by amines to form complex diamides.
Fig 1: Synthetic workflow of this compound.
Commercial Supplier Landscape & Purity Metrics
When sourcing this intermediate for sensitive API synthesis, analytical purity is paramount. Trace impurities—such as unreacted starting amines or hydrolyzed oxoacetic acids—can severely poison downstream catalytic steps or complicate final purification.
The following table summarizes the quantitative data regarding the current commercial supplier landscape for CAS 141109-44-6, allowing for easy comparison of purity specifications:
| Supplier | Purity Specification | Primary Application Grade | Reference |
| ChemScene | 98% | High-Purity R&D / Pre-clinical | , |
| BLD Pharm | >95% | General Synthesis | [2],[3] |
| Thoreauchem | >95% | General Synthesis | [4] |
| MolCore | 95% | Building Block | |
| AA Blocks | >95% | Building Block | [5] |
Note: For applications requiring >99% purity or specific enantiomeric/diastereomeric excesses (e.g., pure cis-isomer), researchers must often perform in-house synthesis or secondary purification.
In-House Synthesis & Self-Validating Protocol
When commercial batches do not meet the stringent purity requirements of late-stage drug development, the compound must be synthesized in-house. The most efficient pathway involves the nucleophilic acyl substitution of 2,6-dimethylpiperidine with [6].
Causality Behind Experimental Choices:
-
Solvent Selection (Anhydrous DCM): Dichloromethane is utilized because it is aprotic. Using a protic solvent would result in the rapid, irreversible hydrolysis of the highly moisture-sensitive ethyl chlorooxoacetate into oxalic acid and ethanol[7].
-
Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the acylation. Without TEA, the HCl would protonate the 2,6-dimethylpiperidine, rendering the nucleophile inactive and prematurely halting the reaction.
-
Thermal Control (0°C): The reaction between an acyl chloride and a secondary amine is violently exothermic. Maintaining 0°C prevents thermal degradation, limits the cleavage of the ethyl ester, and suppresses the formation of unwanted diamide byproducts.
Step-by-Step Self-Validating Methodology:
-
System Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethylpiperidine and 1.2 equivalents of TEA in 50 mL of anhydrous DCM.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes.
-
Acylation (Dropwise Addition): Dissolve 1.1 equivalents of ethyl chlorooxoacetate[8] in 20 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Self-Validating Checkpoint 1 (Visual): The immediate formation of a dense white precipitate (Triethylamine hydrochloride, TEA·HCl) serves as visual confirmation that the acylation is actively proceeding and the base is effectively scavenging the acidic byproduct.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient room temperature (20-25°C). Stir continuously for 4 hours.
-
Self-Validating Checkpoint 2 (Chromatographic): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the amine precursor (visualized via ninhydrin stain) and the emergence of a new, UV-active product spot validates reaction completion. Do not proceed to workup until this checkpoint is met.
-
-
Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3 to neutralize any unreacted acyl chloride. Transfer to a separatory funnel, extract the organic layer, and wash with brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil via silica gel flash column chromatography (gradient elution: 100% Hexanes to 4:1 Hexanes/Ethyl Acetate) to isolate the pure this compound.
Analytical Validation & Impurity Profiling
To ensure the synthesized or procured batch meets the E-E-A-T standards for pharmaceutical integrity, the following analytical suite must be executed:
-
HPLC (High-Performance Liquid Chromatography): Utilized to confirm an overall purity of >98%. The primary impurity to monitor is the hydrolyzed by-product, 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 213.27) and screens for volatile residual solvents like DCM or unreacted ethyl chlorooxoacetate[9].
-
1H and 13C NMR Spectroscopy: Critical for structural verification. The integration of the methyl protons on the piperidine ring will definitively establish the cis vs. trans diastereomeric ratio of the batch.
Conclusion
This compound is a highly specialized building block requiring rigorous sourcing and handling protocols. Whether procuring from established vendors like ChemScene and BLD Pharm[2] or synthesizing the compound in-house using ethyl chlorooxoacetate[8], maintaining strict adherence to self-validating experimental workflows ensures that downstream API development is built upon a foundation of absolute chemical integrity.
References
-
National Center for Biotechnology Information. "Ethoxalyl chloride". PubChem. Available at:[Link]
-
Molaid. "ethyl 2,6-cis-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate". Molaid Chemical Database. Available at: [Link]
Sources
- 1. ethyl 2,6-cis-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate - CAS号 222722-37-4 - 摩熵化学 [molaid.com]
- 2. 141109-44-6|this compound|BLD Pharm [bldpharm.com]
- 3. 5411-58-5|Ethyl 2-(diethylamino)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 4. This compound-141109-44-6 - Thoreauchem [thoreauchem.com]
- 5. aablocks.com [aablocks.com]
- 6. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 8. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. thomassci.com [thomassci.com]
Methodological & Application
Synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate from diethyl oxalate
Application Note & Protocol
Efficient Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate via Nucleophilic Acylation
Abstract
This document provides a comprehensive guide for the synthesis of this compound, an α-keto ester of interest in medicinal chemistry and organic synthesis. The protocol details the nucleophilic acyl substitution reaction between the secondary amine, 2,6-dimethylpiperidine, and diethyl oxalate. We present a robust, step-by-step experimental procedure, in-depth mechanistic insights, characterization data, and critical safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of α-keto amides.
Introduction and Scientific Background
α-Keto esters and their corresponding amide derivatives are pivotal structural motifs in a multitude of biologically active molecules and serve as versatile intermediates for further chemical transformations.[1][2][3] Their synthesis is a topic of significant interest in the pharmaceutical and fine chemical industries. The target molecule, this compound, combines the features of an α-keto ester with a sterically hindered piperidine moiety, making it a valuable building block for complex molecular architectures.
The described synthesis employs a classical and efficient approach: the direct acylation of a secondary amine with diethyl oxalate.[4][5] Diethyl oxalate is an excellent acylating agent in this context because it lacks α-hydrogens, which prevents self-condensation reactions that can complicate product mixtures.[5] The reaction with a secondary amine like 2,6-dimethylpiperidine is highly selective, leading to the formation of a stable oxamic ester (an α-keto amide) rather than a double substitution product (an oxamide), which is typically formed with primary amines.[6][7][8][9] This selectivity is driven by both electronic and steric factors, which will be discussed in the subsequent section.
Reaction Mechanism: A Tale of Selectivity
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Nucleophilic Attack: The nitrogen atom of 2,6-dimethylpiperidine attacks a carbonyl carbon of diethyl oxalate, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OEt) is a better leaving group than the newly formed dialkylamino group. The C=O double bond is reformed, and an ethoxide ion is expelled.
-
Proton Transfer: The liberated ethoxide ion acts as a base, deprotonating the positively charged nitrogen atom to yield the final product and ethanol as a byproduct.
The reaction selectively yields the mono-acylated product. A second substitution is highly disfavored due to two primary reasons:
-
Electronic Deactivation: The newly formed amide group is less electrophilic than the remaining ester group due to the electron-donating resonance of the nitrogen lone pair.
-
Steric Hindrance: The bulky 2,6-dimethylpiperidine moiety sterically shields the second carbonyl group, hindering the approach of another amine molecule.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials and Equipment
Reagents:
-
Diethyl oxalate (CAS: 95-92-1)
-
2,6-Dimethylpiperidine (mixture of isomers) (CAS: 504-03-0)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Reflux condenser (optional, for temperature control)
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, MS, IR)
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,6-Dimethylpiperidine | 113.21 | 2.26 g (2.65 mL) | 20.0 | 1.0 |
| Diethyl oxalate | 146.14 | 3.22 g (2.98 mL) | 22.0 | 1.1 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Addition: Add 2,6-dimethylpiperidine (1.0 eq, 20.0 mmol) and anhydrous dichloromethane (40 mL) to the flask. Begin stirring to ensure the solution is homogenous.
-
Slow Addition of Oxalate: Add diethyl oxalate (1.1 eq, 22.0 mmol) dropwise to the stirred solution over a period of 15-20 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
1 N HCl (2 x 20 mL) to remove any unreacted amine.
-
Saturated aqueous NaHCO₃ solution (1 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to elute the product. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. allen.in [allen.in]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reaction Conditions for the Acylation of 2,6-Dimethylpiperidine
Introduction & Mechanistic Rationale
The acylation of secondary amines is a cornerstone reaction in medicinal chemistry and drug development. However, achieving high-yielding amidation with 2,6-dimethylpiperidine presents a notorious synthetic hurdle. The presence of two α-methyl groups flanking the nitrogen center—typically in the cis-configuration—creates a severe steric shield that drastically reduces the nucleophilicity of the lone pair[1][2].
When subjected to standard acylation conditions (e.g., equimolar acyl chloride and triethylamine at room temperature), the reaction kinetics are prohibitively slow. The steric bulk prevents the amine from easily approaching the electrophilic carbonyl carbon to form the required tetrahedral intermediate, often resulting in unreacted starting material or competing hydrolysis of the acylating agent. To successfully acylate this highly congested amine, researchers must manipulate the thermodynamic and kinetic parameters by employing hyper-reactive electrophiles, nucleophilic catalysis, or forcing thermal conditions[3][4].
Reaction Optimization & Causality
Nucleophilic Catalysis via DMAP
To bypass the high activation energy barrier, 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP, being highly nucleophilic and unhindered, rapidly attacks the acyl chloride or anhydride to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride. The enhanced electrophilicity provides the necessary thermodynamic driving force to compel the sterically hindered 2,6-dimethylpiperidine to attack, thereby accelerating the rate-limiting step.
Base Selection:Diisopropylethylamine (DIPEA) is the optimal proton sink in this pathway. Its own steric bulk prevents it from competing with DMAP or the substrate for the electrophile, ensuring the catalytic cycle remains highly efficient while driving the equilibrium forward.
In Situ Mixed Anhydride Activation
For complex substrates where harsh acyl chlorides are unsuitable, activating a carboxylic acid or alcohol via methanesulfonic anhydride is a highly effective alternative. Interestingly, because 2,6-dimethylpiperidine is so sterically hindered, it reacts very slowly with methanesulfonic anhydride itself. This kinetic disparity allows researchers to add a large excess of the amine directly into the reaction mixture, where it acts as both the base and the nucleophile without prematurely degrading the activating agent[3].
Forcing Conditions (Neat Reagents)
When simple acyl groups (such as an acetyl group) are required, the most robust method is to abandon solvents entirely. Suspending the amine in neat acetyl chloride and applying heat (e.g., 50 °C) forces the reaction to completion. The massive concentration of the electrophile drives the equilibrium forward via Le Chatelier's principle, while the elevated temperature increases the frequency of effective molecular collisions[4].
Comparative Data: Reaction Conditions
| Activation Strategy | Reagents / Catalysts | Solvent | Temperature | Approx. Time | Expected Yield |
| Standard Amidation | Acyl Chloride, TEA | DCM | Room Temp | 24 h | < 20% (Poor) |
| Nucleophilic Catalysis | Acyl Chloride, DMAP, DIPEA | DCM / THF | 40–65 °C | 12–24 h | 70–85% |
| Mixed Anhydride | Methanesulfonic Anhydride | DCM | Room Temp | 4–8 h | > 80% |
| Forcing Conditions | Neat Acetyl Chloride | None (Neat) | 50 °C | 4 h | > 85% |
Experimental Protocols
Protocol A: DMAP-Catalyzed Acylation (Solution-Phase)
This protocol is a self-validating system ideal for standard acyl chlorides and moderately sensitive substrates.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the acyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base & Catalyst Addition: Add DIPEA (2.5 equiv) followed by DMAP (0.2 equiv). Stir for 5 minutes. A slight color change (often pale yellow) validates the formation of the active N-acylpyridinium species.
-
Amine Addition: Add cis-2,6-dimethylpiperidine (1.2 equiv) dropwise via syringe.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 40 °C. Monitor the reaction via LC-MS. Due to steric hindrance, full conversion typically requires 12 to 24 hours[1].
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DMAP), then brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Methanesulfonic Anhydride Activation
Adapted from large-scale asymmetric synthesis workflows, this protocol is ideal for sensitive functional groups[3].
-
Activation: Dissolve the precursor (e.g., a functionalized alcohol or acid, 1.0 equiv) in anhydrous DCM.
-
Anhydride Addition: Add methanesulfonic anhydride (1.6 equiv) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add a 4-fold excess (4.0 equiv) of cis-2,6-dimethylpiperidine directly to the mixture. The excess amine serves as both the reactant and the acid scavenger.
-
Reaction: Stir the mixture at room temperature. The hindered nature of the amine prevents unwanted side reactions with the anhydride, allowing clean conversion to the N-acyl piperidinyl derivative over 4–8 hours[3].
-
Workup: Wash the organic mixture with water and brine, dry over MgSO₄, and concentrate for subsequent purification.
Protocol C: Forcing Conditions (Neat Acylation)
A brute-force method for simple acetylation, avoiding complex catalyst systems[4].
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, suspend the starting material (1.0 equiv) in a large excess of acetyl chloride (e.g., 50 mL per 18 mmol of substrate).
-
Heating: Heat the mixture to 50 °C and maintain stirring for 4 hours[4].
-
Concentration: Remove the excess acetyl chloride by evaporation under reduced pressure.
-
Neutralization: Take up the crude residue in a 3% aqueous sodium carbonate solution to neutralize residual acid.
-
Extraction: Extract the aqueous phase three times with chloroform. Dry the organic layers over magnesium sulfate, concentrate in vacuo, and recrystallize the product from an ether/ethyl acetate mixture[4].
Mechanistic Pathway Visualization
Figure 1: DMAP-catalyzed acylation pathway overcoming the steric hindrance of 2,6-dimethylpiperidine.
References
-
Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation Source: American Chemical Society (Org. Process Res. Dev. 2011, 15, 5, 1130–1137) URL:[Link]
-
Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination Source: PubMed Central (J Am Chem Soc. 2015) URL:[Link]
- Source: Google Patents (US Patent 5403572A)
-
ProQuest Dissertations - UCL Discovery Source: University College London (UCL Discovery) URL:[Link]
Sources
- 1. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5403572A - Macrocyclic polyaza compounds containing 5 or 6 membered rings, process for producing them and pharmaceutical media containing them - Google Patents [patents.google.com]
Advanced Protocol for Nucleophilic Substitution using Ethyl Chlorooxoacetate
Abstract
Ethyl chlorooxoacetate (Ethyl oxalyl chloride) is a bifunctional electrophile containing both an acyl chloride and an ester moiety. It serves as a critical C2 building block in medicinal chemistry for introducing the
Chemical Profile & Reactivity
Reagent: Ethyl chlorooxoacetate (CAS: 4755-77-5)
Structure:
Chemoselectivity Principles
The reagent possesses two electrophilic centers:
-
Acyl Chloride (
): Highly reactive, hard electrophile. Susceptible to rapid attack by nucleophiles at low temperatures. -
Ethyl Ester (
): Moderately reactive. Requires higher temperatures or stronger nucleophiles to react.
Strategic Implication: By controlling temperature (
Safety & Handling (Critical)
-
Hazards: Corrosive, Lachrymator, Moisture Sensitive.
-
Inhalation: Releases HCl gas upon contact with moisture.[2] All operations must be performed in a functional fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. -
Quenching: Quench excess reagent with methanol or saturated aqueous
carefully, as gas evolution ( , ) will be vigorous.
Experimental Protocols
Protocol A: N-Acylation (Synthesis of Ethyl Oxamates)
This protocol describes the reaction with primary or secondary amines to form ethyl oxamates.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Reagent: Ethyl chlorooxoacetate (1.1 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration relative to amine)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Amine (1.0 equiv) and Base (1.2 equiv) to the flask. Dissolve in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents the amine from attacking the ester group (over-reaction).
-
Addition: Dilute Ethyl chlorooxoacetate (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Observation: White precipitate (amine hydrochloride salt) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1–2 hours.
-
Monitoring: Check TLC or LCMS for consumption of the amine.
-
-
Workup:
-
Purification: Most products are pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Friedel-Crafts Acylation (Synthesis of -Keto Esters)
This protocol introduces the ethyl oxalyl moiety onto an electron-rich aromatic ring.
Reagents:
-
Substrate: Aromatic compound (e.g., anisole, indole) (1.0 equiv)
-
Reagent: Ethyl chlorooxoacetate (1.2 equiv)
-
Catalyst: Aluminum Chloride (
) (1.2–1.5 equiv) -
Solvent: Anhydrous DCM or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen, suspend
(1.2 equiv) in anhydrous DCM at 0°C . -
Acylium Formation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise. Stir for 15 minutes at 0°C.
-
Addition: Add the Aromatic substrate (1.0 equiv) dropwise (neat or in DCM).
-
Note: For highly reactive substrates (e.g., pyrroles), reverse addition (adding catalyst to substrate) may be required to prevent polymerization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until completion (1–4 hours).
-
Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl .
-
Why: Breaks the Aluminum-product complex and solubilizes aluminum salts.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate.[1]
Mechanistic Visualization
Diagram 1: Chemoselective N-Acylation Pathway
This diagram illustrates the preferential attack at the acyl chloride over the ester.
Caption: Chemoselective pathway favoring mono-acylation at the acid chloride. High temperatures or excess amine lead to the undesired oxamide.
Diagram 2: Friedel-Crafts Acylation Workflow
This diagram details the generation of the electrophile and the aromatic substitution.
Caption: Step-wise generation of the acylium ion followed by aromatic substitution and acidic workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or atmospheric moisture. | Use freshly distilled DCM/THF. Keep reaction under |
| Bis-acylation (Oxamide) | Excess amine or high temperature. | Strictly control stoichiometry (1:1). Maintain temperature at 0°C during addition. |
| No Reaction (Friedel-Crafts) | Deactivated ring or poor catalyst quality. | Ensure |
| Violent Gas Evolution | Too rapid addition of reagent. | Add ethyl chlorooxoacetate dropwise. Ensure efficient venting of HCl gas. |
References
-
Sigma-Aldrich. Ethyl chlorooxoacetate Product Information & Safety Data Sheet.Link
-
BenchChem. Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride.[1]Link
-
Organic Syntheses. Friedel-Crafts Acylation using Oxalyl Chloride Derivatives. Org.[6][7] Synth. Coll. Vol. X , p. XX. Link
-
ChemicalBook. Ethyl chlorooxoacetate Properties and Reaction Data.Link
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chembk.com [chembk.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: Solvent Selection Strategy for 2,6-Dimethylpiperidine Oxoacetate Synthesis
This Application Note is structured to provide a rigorous, field-ready guide for the synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate , addressing the specific challenges posed by the steric hindrance of the 2,6-dimethylpiperidine motif.
Executive Summary
The synthesis of 2,6-dimethylpiperidine oxoacetate (specifically the
This guide evaluates solvent systems based on solubility parameters , reaction kinetics , and downstream processing efficiency . We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior alternative to DCM, offering comparable reaction rates with improved safety and workup characteristics.
Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7][8][9]
The Challenge: Steric Hindrance
The target reaction involves the acylation of 2,6-dimethylpiperidine with Ethyl Oxalyl Chloride (or Diethyl Oxalate). Unlike simple piperidine, the methyl groups at the 2 and 6 positions create a "steric gate," significantly retarding the rate of nucleophilic attack.
-
Reaction Type: Nucleophilic Acyl Substitution.
-
Critical Intermediate: Tetrahedral intermediate collapse.
-
Byproduct: Hydrogen Chloride (HCl), which must be scavenged to prevent the formation of the unreactive amine hydrochloride salt.
Reaction Scheme
The synthesis proceeds via the attack of the amine nitrogen on the most electrophilic carbonyl of the oxalyl chloride.
Figure 1: Reaction pathway for the synthesis of the target oxoacetate.
Solvent Selection Matrix
The choice of solvent dictates the solubility of the protonated amine salt (which can coat the unreacted amine, stopping the reaction) and the ease of aqueous extraction.
Comparative Analysis
The following table contrasts traditional solvents with recommended green alternatives.
| Parameter | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene | Ethyl Acetate (EtOAc) |
| Role | Traditional Standard | Recommended Green Alternative | Process Alternative | Not Recommended |
| Solubility (Free Base) | Excellent | Excellent | Good | Good |
| Solubility (HCl Salt) | Moderate | Low (Precipitates as fine slurry) | Very Low (Gummy precipitate) | Low |
| Boiling Point | 39.6 °C (Volatile) | 80.2 °C (Versatile) | 110.6 °C (High) | 77.1 °C |
| Water Miscibility | Low | Low (Clean phase cut) | Immiscible | Moderate (Emulsions) |
| Green Score | Red (Hazardous/Carcinogen) | Green (Bio-derived) | Yellow (VOC) | Green |
| Key Advantage | High volatility, easy removal. | Higher reaction temp possible; excellent phase separation. | Azeotropic drying capability.[1] | Cheap, available.[2] |
| Key Disadvantage | Environmental/Health hazard.[2][3] | Peroxide formation (requires stabilizers). | Slow reaction rates for polar transition states. | Potential transesterification side-reaction. |
Why 2-MeTHF?
-
Biomass Derived: Produced from furfural (corncobs/bagasse).
-
Higher Process Temperature: Allows heating to 70-80°C if the steric hindrance stalls the reaction at RT (unlike DCM).
-
Phase Separation: Unlike THF, 2-MeTHF is immiscible with water, allowing for a direct aqueous wash of the reaction mixture without solvent exchange.
Experimental Protocols
Protocol A: Optimized Green Synthesis (2-MeTHF System)
Recommended for scale-up and safety.
Reagents:
-
2,6-Dimethylpiperidine (1.0 equiv)
-
Ethyl Oxalyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: 2-MeTHF (10 volumes relative to amine)
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 2,6-dimethylpiperidine and 2-MeTHF under nitrogen atmosphere.
-
Base Addition: Add TEA (1.2 equiv) in one portion. Cool the mixture to 0–5 °C using an ice/water bath.
-
Note: The hindered amine is less basic than TEA, but TEA acts as the proton scavenger.
-
-
Acylation: Dilute Ethyl Oxalyl Chloride (1.1 equiv) in 2-MeTHF (2 volumes). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 10 °C.
-
Observation: A white precipitate (TEA·HCl) will form immediately. Ensure vigorous stirring to prevent "caking."
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Mobile Phase: 30% EtOAc in Hexanes). If >5% starting amine remains after 4 hours, heat to 45 °C for 1 hour.
-
-
Quench & Workup:
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.
Protocol B: Biphasic Schotten-Baumann (Toluene/Water)
Recommended if anhydrous conditions are difficult to maintain.
Step-by-Step Procedure:
-
Dissolve 2,6-dimethylpiperidine in Toluene (10 vol).
-
Add an equal volume of 10% K₂CO₃ (aq) solution. Cool to 0 °C.
-
Add Ethyl Oxalyl Chloride neat (dropwise) vigorously.
-
Mechanism: The reaction occurs at the interface. The base stays in the water, the product stays in Toluene.
-
Advantage: No amine salts precipitate; they dissolve immediately in the water layer.
Decision Logic for Process Optimization
Use the following flowchart to determine the optimal workflow based on your lab's constraints and the specific purity requirements.
Figure 2: Decision tree for solvent and protocol selection.
References
-
Pfizer Solvent Selection Guide: Evaluation of solvent greenness and replacement of DCM in medicinal chemistry.
-
Source:
-
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Source:
-
-
Amidation of Hindered Amines: Strategies for coupling sterically demanding substr
-
Source:
-
-
GSK Solvent Sustainability Guide: Industrial benchmarks for solvent selection.
-
Source: (General Reference for Solvent Properties)
-
Sources
Advanced Building Block Profile: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Executive Summary
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (also known as N-(ethoxyoxalyl)-2,6-dimethylpiperidine) represents a specialized class of
In drug discovery, this specific architecture serves two critical functions:
-
Metabolic Shielding: The bulky 2,6-dimethyl substitution pattern blocks enzymatic attack at the nitrogen center, a common strategy in local anesthetic and anti-arrhythmic design (e.g., Bupivacaine analogs).[1]
-
Warhead Precursor: The
-keto ester functionality is a versatile electrophile, serving as a direct precursor to -ketoamides (reversible covalent protease inhibitors) and privileged heterocyclic scaffolds (e.g., quinoxalinones).[1]
This guide details the synthesis, reactivity, and application of this building block in Fragment-Based Drug Discovery (FBDD).
Chemical Profile & Structural Logic[1]
| Property | Specification |
| Chemical Name | This compound |
| Functional Class | |
| Molecular Formula | C |
| Key Moiety 1 | 2,6-Dimethylpiperidine: Provides steric bulk and lipophilicity; restricts rotation around the N-CO bond.[1] |
| Key Moiety 2 | Ethyl Oxoacetate: Electrophilic "warhead" susceptible to nucleophilic attack, hydrolysis, or condensation.[1] |
| Stereochemistry | Typically exists as a mixture of cis (meso) and trans isomers derived from the piperidine starting material.[1] |
Mechanistic Insight: The "Steric Cap" Effect
The 2,6-dimethyl groups exert significant steric pressure on the amide bond. In downstream applications—such as protease inhibition—this bulk forces the inhibitor into a specific conformation, potentially enhancing selectivity for the target enzyme's S' pocket while discouraging non-specific binding.[1]
Protocol 1: Synthesis of the Building Block
Rationale: Commercial availability of specific
Reagents
-
Substrate: 2,6-Dimethylpiperidine (1.0 equiv)
-
Reagent: Ethyl oxalyl chloride (1.1 equiv) [Caution: Lachrymator][1]
-
Base: Triethylamine (Et
N) (1.2 equiv) or Pyridine[1] -
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Procedure
-
Setup: Purge a 250 mL reaction flask with nitrogen. Add 2,6-dimethylpiperidine (10 mmol) and Et
N (12 mmol) to anhydrous DCM (50 mL). -
Cooling: Cool the solution to 0°C using an ice bath. The steric hindrance of the amine requires kinetic control to prevent side reactions.
-
Addition: Dropwise add ethyl oxalyl chloride (11 mmol) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1] The ester is typically UV active.
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Validation Point:
Application 1: Synthesis of -Ketoamide Protease Inhibitors
Context:
Workflow Diagram (DOT)
Figure 1: Conversion of the ester building block into bioactive
Detailed Protocol
-
Hydrolysis: Dissolve the ethyl ester (1.0 equiv) in THF:H
O (3:1). Add LiOH (1.5 equiv). Stir at RT for 1-2 hours until TLC shows disappearance of the ester. -
Acid Isolation: Acidify carefully to pH ~3 with 1M HCl and extract with EtOAc. Note:
-keto acids can be unstable; proceed immediately to coupling. -
Coupling: Dissolve the crude acid in DMF. Add amine (R-NH
, 1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv).[1] Stir at RT for 12 hours. -
Result: The resulting molecule features the 2,6-dimethylpiperidine "cap" on one side of the electrophilic ketone, and the variable R-group on the other, allowing for SAR (Structure-Activity Relationship) exploration.[1]
Application 2: Heterocyclic Library Generation (Quinoxalinones)
Context: Condensation of
Reaction Scheme
Substrates: this compound + o-Phenylenediamine.[1] Product: 3-(2,6-dimethylpiperidin-1-yl)quinoxalin-2(1H)-one.[1]
Protocol
-
Mix: Combine the ester (1.0 equiv) and o-phenylenediamine (1.0 equiv) in Ethanol or Toluene.
-
Reflux: Heat to reflux for 4-6 hours. Acid catalysis (p-TsOH, 10 mol%) may accelerate the reaction if the piperidine steric bulk retards the condensation.[1]
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Hydrolysis of Ethyl oxalyl chloride. | Ensure reagents are anhydrous. Use fresh oxalyl chloride source. |
| Incomplete Coupling | Steric hindrance of 2,6-dimethyl group. | Use high-activity coupling agents (HATU/COMU) rather than EDC. Increase reaction time. |
| Racemization | Base-catalyzed enolization (rare for this specific scaffold).[1] | Maintain low temperature (0°C) during base addition.[1][2][3] |
References
-
Reaction of Oxalyl Chloride: Adams, R.; Ulich, L. H.[1] "The Use of Oxalyl Chloride in the Preparation of Acid Chlorides." J. Am. Chem. Soc.[4]1920 , 42, 599.[1] Link[1]
-
Alpha-Ketoamide Synthesis: Pehere, A. D., et al. "Synthesis of α-ketoamides via oxidative amidation." Org.[2] Lett.2019 .[4][5] (Representative methodology for ketoamide formation).
-
Protease Inhibition Mechanism: Leung, D., et al. "Protease Inhibitors: Current Status and Future Prospects."[1] J. Med. Chem.2000 , 43, 305.[1] Link[1]
-
Steric Control in Drug Design: Introduction of 2,6-dimethyl substitution to improve metabolic stability is a foundational concept in medicinal chemistry (e.g., Xylocaine/Lidocaine vs. Bupivacaine analogs).[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Application Note: Determination of the Solubility of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract
This document provides a comprehensive guide and detailed experimental protocols for determining the thermodynamic solubility of ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from compound storage and assay design to bioavailability.[1][2] This application note is designed for researchers, chemists, and drug development professionals, offering a robust framework for obtaining accurate and reproducible solubility data. We present the industry-standard saturation shake-flask method, explain the scientific principles behind solvent choice and experimental steps, and provide guidelines for data analysis and interpretation.
Introduction: The Critical Role of Solubility Assessment
In the early stages of drug discovery, understanding a compound's solubility is paramount. Poor solubility can lead to inaccurate results in biological assays, hinder formulation development, and ultimately contribute to the failure of promising drug candidates.[3][4] this compound, a compound with structural motifs relevant to medicinal chemistry, requires precise characterization.
This guide focuses on two solvents of significant importance:
-
Dimethyl Sulfoxide (DMSO): Often called the "universal solvent" in research, DMSO is a polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5][6] Its utility in creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays is unparalleled.[5][7] However, its hygroscopic nature and potential to cause compound precipitation upon dilution into aqueous media necessitate careful handling.[7][8]
-
Methanol (MeOH): A simple polar protic solvent, methanol is widely used in organic synthesis, purification, and as a solvent for analytical techniques like HPLC.[9][10] Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO.[11]
By determining the solubility of this compound in both solvents, researchers can make informed decisions regarding compound handling, stock solution preparation, and the design of subsequent experiments.
Physicochemical Profiles
Solute: this compound
-
Structure:
(Note: A placeholder for the chemical structure image)
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
-
Structural Analysis: The molecule possesses both lipophilic and polar characteristics. The 2,6-dimethylpiperidine ring provides significant steric bulk and lipophilicity. The ethyl oxoacetate portion contains polar functional groups, specifically a tertiary amide and an ester, which can act as hydrogen bond acceptors. The overall structure suggests moderate polarity.
Solvents
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic[5] | Polar Protic[12] |
| Boiling Point | 189 °C (372 °F)[5] | 64.7 °C (148.5 °F)[9][12] |
| Key Features | Excellent solvent for a wide range of compounds; miscible with water; high boiling point.[5] | Strong hydrogen bonding capabilities (donor and acceptor); volatile; low UV cutoff.[9][10] |
| Considerations | Highly hygroscopic; can be cytotoxic at higher concentrations in assays; compounds may precipitate upon aqueous dilution.[7][8] | Can form artifacts in certain metabolic assays; lower boiling point requires care to prevent evaporation.[13] |
Principle of Thermodynamic Solubility Determination
This guide employs the saturation shake-flask method , which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[14] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[1] This is distinct from kinetic solubility, which is a non-equilibrium measurement often used in high-throughput screening where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][15]
The workflow for thermodynamic solubility determination is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Experimental Protocol: Shake-Flask Method
Materials and Equipment
-
Solute: High-purity this compound.
-
Solvents: Anhydrous, analytical grade DMSO and Methanol.
-
Apparatus:
-
Analytical balance (±0.1 mg precision).
-
Glass vials (e.g., 4 mL) with airtight screw caps.
-
Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Calibrated positive displacement pipettes and tips.
-
Centrifuge.
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material).
-
Volumetric flasks and appropriate glassware for dilutions.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).
-
Procedure
Step 1: Preparation of the Slurry
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures undissolved solid will be visible at the end of the experiment is critical (e.g., ~10-20 mg).
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvent (DMSO or Methanol) to the vial.
-
Securely seal the vial with its cap to prevent any solvent evaporation, which is especially critical for the more volatile methanol.
Step 2: Equilibration
-
Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure the system reaches thermodynamic equilibrium. A period of 24 to 72 hours is standard.
-
Causality Insight: This extended agitation period allows the dissolution and precipitation processes to reach a steady state, defining the true equilibrium solubility. Shorter times may only yield kinetic or underestimated solubility values.
-
Step 3: Separation of the Saturated Solution
-
After the equilibration period, visually confirm the presence of excess solid in each vial.
-
Allow the vials to stand at the equilibration temperature for a short period to let the solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully draw the clear supernatant using a pipette. For highest accuracy, immediately filter this supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial.
-
Causality Insight: Both centrifugation and filtration are crucial to remove all particulate matter. Any suspended microcrystals in the analyzed solution would lead to an overestimation of solubility.
-
Step 4: Quantification by HPLC-UV
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this, prepare a series of calibration standards through serial dilution.
-
Accurately perform a large dilution of the saturated supernatant sample from Step 3. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
Step 5: Data Calculation and Reporting
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration determined in Step 4 by the dilution factor.
-
Express the solubility in standard units, such as mg/mL and millimolar (mM).
Expected Molecular Interactions and Data Presentation
The differing chemical nature of DMSO and methanol will lead to distinct solute-solvent interactions, influencing solubility.
Caption: Conceptual Diagram of Solute-Solvent Interactions.
Data Summary Table
Results from the protocol should be recorded in a clear, comparative format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |
| Methanol | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |
Discussion and Conclusion
Based on the "like dissolves like" principle, one might predict high solubility in DMSO, as it is exceptionally effective at solvating molecules with both polar and nonpolar regions.[16][17] The compound's carbonyl groups can interact with the sulfoxide group of DMSO, while the lipophilic piperidine ring can interact with the methyl groups. Methanol's ability to hydrogen bond may offer strong interactions with the ester and amide carbonyls, but its smaller nonpolar component may be less effective at solvating the bulky, lipophilic piperidine ring compared to DMSO.
This application note provides a self-validating protocol to experimentally determine these values. By adhering to the principles of establishing true thermodynamic equilibrium and employing accurate analytical quantification, researchers can generate reliable solubility data for this compound. This foundational data is indispensable for advancing a compound through the drug discovery pipeline, ensuring the integrity of subsequent biological and preclinical testing.
References
- Benchchem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- Wikipedia. Dimethyl sulfoxide.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BioDuro. ADME Solubility Assay.
- Purosolv. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
- AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Purosolv. The Critical Role of Certified Pharmacopeia Methanol in Research and Development.
- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Domainex. Turbidimetric (Kinetic) Solubility Assay.
- Creative Proteomics. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Domainex. Thermodynamic Solubility Assay.
- Evotec. Thermodynamic Solubility Assay.
- Enamine. Aqueous Solubility Assay.
- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
- American Chemical Society. Dimethyl sulfoxide.
- PubMed. Methanol solvent may cause increased apparent metabolic instability in in vitro assays.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Purosolv. Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
- MDPI. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
- Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. antbioinc.com [antbioinc.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]
- 10. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 13. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. raytor.com [raytor.com]
- 16. mdpi.com [mdpi.com]
- 17. reachever.com [reachever.com]
Application Note: Handling and Storage Stability of Amino-Oxoacetate Esters
Executive Summary
Amino-oxoacetate esters (chemically defined as oxamate esters or
While structurally simple, the
Chemical Nature & Reactivity Profile
The Electrophilic Activation
The defining feature of amino-oxoacetate esters (Structure A ) is the 1,2-dicarbonyl system.
-
Enhanced Electrophilicity: The amide group (
) withdraws electron density from the ester carbonyl ( ), lowering the activation energy for nucleophilic attack (hydrolysis or aminolysis). -
Hydrolytic Instability: Unlike standard acetates, oxamates can hydrolyze under mild aqueous conditions, particularly at pH > 7.0, releasing oxamic acid (insoluble precipitate) and alcohol.
-
Transamidation Risk: In the presence of primary or secondary amines, the ester group undergoes rapid aminolysis to form oxamides (
), a common impurity in library synthesis.
Degradation Pathways (Visualization)
The following diagram outlines the primary degradation pathways that researchers must prevent during storage and handling.
Figure 1: Primary degradation pathways of amino-oxoacetate esters. Note the competition between hydrolysis and aminolysis.
Storage & Handling Protocols
Environmental Control
Due to the hygroscopic nature of the hydrolysis products (which can autocatalyze further degradation), strict moisture control is paramount.
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Long-term storage. Reduces kinetic rate of spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen | Essential. Displaces atmospheric moisture. |
| Container | Amber Glass / Tightly Sealed | Protects from light (minor risk) and ensures gas-tight seal. |
| Desiccant | Required | Store secondary container over activated silica or molecular sieves. |
Solvent Compatibility Guide
When using amino-oxoacetates in solution (e.g., for flow chemistry or automated dosing):
-
Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Avoid: Alcohols (MeOH, EtOH) – Risk of transesterification.
-
Avoid: Water/Buffer – Immediate hydrolysis.
-
Avoid: DMSO (Long term) – Potential for oxidation/decomposition upon prolonged storage.
Handling Protocol (Step-by-Step)
-
Equilibration: Allow the refrigerated container to reach room temperature before opening . This prevents condensation of atmospheric moisture onto the cold reagent.
-
Inert Sampling: Flush the headspace with Argon immediately after removing the required amount.
-
Solution Prep: Prepare solutions fresh. If storage is necessary, store anhydrous solutions at -20°C for no more than 48 hours.
Stability Assessment Protocols
To validate the integrity of your reagent before critical experiments, use the following analytical workflows.
Visual Inspection
-
Pass: Clear, colorless to pale yellow liquid (or white crystalline solid depending on R-group).
-
Fail: Presence of white precipitate (Oxamic acid is often less soluble in organic solvents than the ester).
HPLC Purity Assay
Method: Reverse Phase (RP-HPLC)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm.
-
diagnostic: The Acid hydrolysis product will elute significantly earlier (more polar) than the Ester .
NMR Validation (Self-Validating System)
Use Proton NMR (
-
Solvent:
or (Anhydrous). -
Key Signals (Ethyl Ester Example):
-
Intact Ester: Quartet at ~4.3 ppm (
), Triplet at ~1.3 ppm ( ). -
Hydrolyzed (Alcohol): Quartet shifts to ~3.7 ppm (free Ethanol).
-
Hydrolyzed (Acid): Broad singlet >10 ppm (
), often invisible if exchanged, but the ester ethyl signals will disappear.
-
Troubleshooting & Degradation Logic
Use this decision tree to diagnose yield failures involving amino-oxoacetate reagents.
Figure 2: Troubleshooting logic flow for reagent integrity issues.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl Oxamate. Retrieved from 2
-
Akhtar, N., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056.[3] Retrieved from 3[3]
-
National Institutes of Health (NIH). (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from 4
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl Oxamate. Retrieved from
-
Axios Research. Ethyl 2-amino-2-oxoacetate Reference Standard. Retrieved from 5
Sources
- 1. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl2-amino-2-oxoacetate - CAS - 617-36-7 | Axios Research [axios-research.com]
Troubleshooting & Optimization
Improving yield of 2,6-dimethylpiperidine acylation reactions
Topic: Optimization of 2,6-Dimethylpiperidine (2,6-DMP) Acylation Ticket Type: Advanced Method Development Status: Resolved / Guide Available[1]
Executive Summary: The Steric Barrier
User Issue: "I am attempting to acylate 2,6-dimethylpiperidine with an acyl chloride, but conversion stalls at <40% or yields are inconsistent."
Root Cause Analysis: The failure is rarely due to reagent quality; it is a conformational probability issue. 2,6-Dimethylpiperidine exists as two diastereomers:
-
Cis-isomer (meso): The methyl groups adopt a diequatorial conformation.[2] The nitrogen lone pair is hindered but accessible.
-
Trans-isomer (racemic): One methyl is axial, creating severe 1,3-diaxial strain.[1][2] This often locks the nitrogen lone pair or blocks the trajectory of the incoming electrophile.
The Reality: Commercial 2,6-dimethylpiperidine is often a mixture (typically 70:30 cis:trans).[1] Standard protocols acylate the cis isomer but leave the trans isomer largely untouched, leading to a "false" maximum yield of ~70%.
Decision Logic & Troubleshooting
Before starting a new batch, use this logic flow to determine your reaction strategy.
Figure 1: Decision tree for troubleshooting acylation yields based on isomer composition and byproduct profile.
The "Gold Standard" Protocol (Cis-Dominant)
This protocol is designed for high-yield conversion of the cis-isomer using Nucleophilic Catalysis . It utilizes DMAP to form a highly reactive acyl-pyridinium intermediate that overcomes the steric barrier of the amine.
Reagents
| Component | Equivalents | Role | Notes |
| 2,6-DMP | 1.0 | Substrate | Ensure free base (not HCl salt).[1][2][3] |
| Acyl Chloride | 1.2 - 1.5 | Electrophile | Freshly distilled if possible.[2] |
| DIPEA | 2.0 | Auxiliary Base | Scavenges HCl; prevents amine salt precipitation.[2] |
| DMAP | 0.1 - 0.2 | Catalyst | Critical: Forms active acyl-pyridinium species.[2] |
| DCM | [0.2 M] | Solvent | Anhydrous.[1][2] |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Add 2,6-dimethylpiperidine (1.0 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) to anhydrous Dichloromethane (DCM). Stir until homogenous.
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add the Acyl Chloride (1.2 eq) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 mins to hydrolyze excess acyl chloride.
-
Workup: Extract with DCM (3x). Wash organics with 0.5M HCl (Critical Step).[1][2]
-
Why? The acidic wash removes unreacted amine, DMAP, and DIPEA into the aqueous layer.[1] The amide product remains in the organic layer.
-
-
Purification: Dry over Na₂SO₄ and concentrate. Most amides will be pure enough; otherwise, flash chromatography (Hex/EtOAc).[1][2]
"Hard Mode" Protocol (Trans-Isomer / Low Reactivity)
If you are working with a high trans content mixture or a particularly bulky acyl chloride (e.g., pivaloyl chloride), the standard method will fail.[1]
Modifications Required:
-
Solvent Switch: Replace DCM with Toluene or Xylene .[2]
-
Thermal Drive: Heat to reflux (110°C+). The energy is needed to force the trans-methyl group out of the blocking position momentarily.
-
Microwave: If available, run at 120°C for 30–60 minutes in a sealed vessel.
-
Catalyst: Increase DMAP to 0.5 eq or use 4-Pyrrolidinopyridine (4-PPY) , which is often more active than DMAP.[1][2]
Frequently Asked Questions (Technical Q&A)
Q1: Why do I see a large amount of precipitate immediately upon adding the acyl chloride? A: This is likely the hydrochloride salt of your starting amine .
-
Mechanism:[2][4][5][6][7][8][9] The reaction generates HCl. If your auxiliary base (e.g., Et3N) is not fast enough or if you didn't add enough, the HCl protonates your unreacted 2,6-DMP.[1] The protonated amine (
) is non-nucleophilic and precipitates out, killing the reaction. -
Fix: Ensure you are using at least 2.0 equivalents of DIPEA. If precipitation persists, add more DCM to solubilize the salts.
Q2: My NMR shows "double" peaks for the product. Is it impure? A: Not necessarily.[2] Tertiary amides (which you are making) exhibit Rotamers .[1][2]
-
Explanation: The N-C(O) bond has partial double bond character, restricting rotation.[1] Because 2,6-DMP is bulky, the cis and trans rotamers equilibrate slowly on the NMR timescale.[1]
-
Verification: Run the NMR at high temperature (e.g., 60°C in DMSO-d6).[1] If the peaks coalesce into sharp singlets, it is a pure product, not a mixture.[1]
Q3: Can I use HATU or EDC instead of Acyl Chloride? A: Generally, No. [1]
-
Reasoning: Coupling agents like HATU create an active ester that is bulky.[2] The steric clash between the bulky active ester and the bulky 2,6-DMP prevents the attack. Acyl chlorides are smaller and much more electrophilic (High Energy).[1][2] For this specific amine, the "High Energy" pathway (Acyl Cl) is almost always required.[1]
Q4: I am seeing "Ketene dimer" impurities. What happened?
A: You likely used a strong base with an acyl chloride containing
-
Mechanism:[2][4][5][6][7][8][9][10] The base deprotonated the
-position of the acyl chloride to form a Ketene ( ). This ketene can dimerize or react non-selectively.[2] -
Fix: Add the acyl chloride slower and at lower temperatures (-78°C to 0°C) . Ensure the amine/catalyst is present before the acyl chloride is added to trap it immediately.
Mechanistic Visualization: DMAP Catalysis
Understanding why DMAP works is crucial for troubleshooting.[2] It acts as a "nucleophilic shuttle."[2]
Figure 2: The catalytic cycle.[1][8] DMAP attacks the acyl chloride to form a charged intermediate that is more susceptible to attack by the hindered amine than the neutral acyl chloride would be.
References
-
Mechanistic Insight on Hindered Amines
-
DMAP Catalysis Protocols
-
Isomer Reactivity (Cis vs Trans)
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Site‐Selective Acylations with Tailor‐Made Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Removing unreacted 2,6-dimethylpiperidine from reaction mixtures
Topic: Purification Strategies for Reaction Mixtures Containing Unreacted 2,6-Dimethylpiperidine Ticket ID: CHEM-SUP-26DMP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Sticky" Amine Problem
You are likely reading this because standard evaporation did not work. 2,6-Dimethylpiperidine (2,6-DMP) presents a unique purification challenge due to a "perfect storm" of physicochemical properties: it has a moderately high boiling point (~127°C), significant lipophilicity, and steric hindrance that complicates standard derivatization.
This guide moves beyond generic advice, providing chemically grounded workflows to remove 2,6-DMP based on your specific product's stability profile.
Compound Profile: Know Your Enemy
| Property | Value | Implication for Purification |
| Boiling Point | 127–128°C | Too high for easy rotovap removal; requires high vacuum or azeotropes.[1] |
| pKa (Conj. Acid) | ~10.9 | Highly basic.[1] Will protonate easily with weak acids. |
| Structure | Cyclic, 2,6-disubstituted | Steric Hindrance: Nucleophilic attack (e.g., with electrophilic scavenger resins) is kinetically slow. |
| Solubility | Organic/Lipophilic | Partitions poorly into water unless pH is aggressively adjusted.[1] |
Module 1: Acid-Base Extraction (The Gold Standard)
Use this method if your target product is neutral or acidic .
The most robust method relies on the high basicity of 2,6-DMP. By lowering the pH of the aqueous layer, you force the amine into its ammonium salt form (
The Protocol
-
Dilution: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM). Avoid Ethers if possible (emulsion risk).[1][2]
-
The Acid Wash: Wash the organic layer with 1M HCl (3 x volume of organic layer).[1]
-
Why 1M HCl? It provides a low pH (<1) ensuring complete protonation (pKa 10.9
requires pH < 8.9 for 99% ionization, but pH 1 guarantees it).
-
-
The "Check": After the wash, check the pH of the aqueous layer.[3] It must remain acidic (pH < 2). If it is neutral/basic, the amine has consumed all the acid; add more HCl.
-
Separation: Collect the organic layer (contains product). The aqueous layer contains the 2,6-DMP hydrochloride salt.
Troubleshooting: "It didn't work."
| Symptom | Root Cause | The Fix |
| Product Yield Low | Your product might be slightly basic or acid-sensitive.[3] | Switch to Citric Acid (10% w/v) . It buffers at pH ~3-4, sufficient to protonate 2,6-DMP but gentle on acid-labile groups. |
| Emulsions Form | 2,6-DMP salts can act as surfactants.[1] | Add Brine (sat. NaCl) to the aqueous acid wash.[1][4] The increased ionic strength breaks emulsions. |
| Amine Still Present | Lipophilicity of the salt.[1] | The 2,6-dimethyl groups make even the salt form somewhat lipophilic. Perform 5 washes instead of 3, or switch to 1M NaHSO₄ (Bisulfate salts are often more water-soluble). |
Module 2: Scavenging Resins (For Acid-Sensitive Products)
Use this method if you cannot expose your product to aqueous acid.
Critical Warning: Standard electrophilic scavenger resins (e.g., Isocyanate or Aldehyde resins) work poorly with 2,6-DMP. The methyl groups at the 2 and 6 positions create steric bulk that retards the nucleophilic attack required for these resins to bind the amine.
The Solution: Use Strong Cation Exchange (SCX) resins.[1] These rely on proton transfer, which is diffusion-controlled and not significantly hindered by sterics.
Workflow Visualization
Figure 1: Selection logic for scavenging sterically hindered amines. Note that proton transfer (SCX) bypasses the steric barrier of nucleophilic capture.
The Protocol (Batch Mode)
-
Resin Selection: Choose a macroporous sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W).[1]
-
Stoichiometry: Calculate 3-4 equivalents of resin capacity relative to the estimated residual amine.
-
Solvent: Dissolve crude in DCM or Methanol. (Methanol swells these resins well, improving kinetics).
-
Incubation: Agitate gently for 1–2 hours.
-
Filtration: Filter off the solid resin. The filtrate contains your amine-free product.
Module 3: Volatility & Azeotropic Removal
Use this method if your product is Basic (and would be removed by acid wash).
Since you cannot wash a basic product with acid (both will protonate), you must exploit volatility. However, 127°C is difficult to remove without "bumping" or degrading the product.
The Trick: Co-evaporation (Azeotroping) While specific azeotropic data for 2,6-DMP is sparse, secondary amines frequently form low-boiling azeotropes with hydrocarbons or alcohols.
-
Solvent Choice: Toluene is the superior carrier solvent.[1]
-
Procedure:
-
Dissolve the crude oil in Toluene.
-
Concentrate on a rotary evaporator at moderate vacuum (40–50°C bath).
-
Repeat 3x.
-
-
Mechanism: The toluene vapor stream entrains the amine, effectively lowering the partial pressure required to remove it.[1] This is far more effective than neat evaporation.
Module 4: Chromatography Guidelines
Use this as a last resort or for final polishing.
2,6-DMP interacts strongly with the silanols on silica gel, causing "streaking" or "tailing" that can contaminate your product fractions.
-
The Fix: You must deactivate the silica.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., 99:1 DCM:MeOH + 1% TEA).
-
Why: The TEA/Ammonia is smaller and more mobile; it saturates the acidic silica sites, allowing the bulky 2,6-DMP and your product to elute as sharp bands.
Frequently Asked Questions (FAQ)
Q: Can I use Copper Sulfate (CuSO₄) wash? I heard it removes amines. A: Proceed with caution.[1] While CuSO₄ effectively complexes unhindered amines (turning the aqueous layer purple), the steric bulk of 2,6-dimethylpiperidine destabilizes the square-planar copper complex. It is significantly less efficient than for pyridine or simple piperidine. Acid wash is preferred.
Q: My product is water-soluble. How do I get rid of the amine? A: This is the hardest scenario. Use Reverse Phase (C18) chromatography .[1] At neutral/basic pH, 2,6-DMP is hydrophobic and will stick to the column, while polar products elute. Alternatively, use the SCX resin method (Module 2) in a methanol/water mix; the resin will catch the amine, and your water-soluble product will pass through.
Q: I see a new spot on TLC after using Acetone/Methanol. What is it? A: 2,6-DMP is a secondary amine.[1][5] If left in Acetone or Ethyl Acetate for prolonged periods, it can slowly react to form enamines or amides, although sterics slow this down. Always use fresh, non-reactive solvents (DCM, Toluene, Ethers) for storage if the amine is still present.
References
-
Properties of 2,6-Dimethylpiperidine . PubChem. National Library of Medicine. [Link][6]
-
Removal of Amines via Acidic Workup . University of Rochester, Department of Chemistry. [Link]
-
Scavenger Resins: A Practical Guide . Biotage Application Notes. [Link]
-
pKa Data of Organic Amines . Bordwell pKa Table (reproduced). [Link]
Sources
Purification methods for oily oxoacetate intermediates
Technical Support Center: Purification of Oily Oxoacetate Intermediates
Role: Senior Application Scientist
Subject: Troubleshooting "Intractable Oils" in
Introduction: The "Oil Trap" in Oxoacetate Synthesis
Researchers frequently encounter a specific frustration when synthesizing oxoacetates (specifically
This is rarely due to the intrinsic nature of the compound. Many oxoacetates are solids at room temperature. The "oil" state is typically a supercooled liquid caused by trace impurities acting as plasticizers. Common culprits include:
-
Unreacted Diethyl Oxalate: High boiling point, difficult to remove via rotovap.
-
Mineral Oil: If Sodium Hydride (NaH) was used without a pre-wash.
-
Enol/Hydrate Equilibrium:
-Keto esters exist in equilibrium with their hydrates in moist air, suppressing crystallization.
This guide provides three targeted purification protocols, moving from chemical specificity to physical separation.
Module 1: The Chemical "Hook" – Bisulfite Adduct Purification
Best For: Isolating unhindered oxoacetates from complex reaction mixtures (e.g., separating product from mineral oil, unreacted aromatics, or non-carbonyl byproducts).
The Science:
Protocol: Note: Standard aqueous bisulfite washes often fail because the oily ester does not mix well with the water. This protocol uses a "Phase-Transfer" modification.
-
Adduct Formation:
-
Dissolve your crude oil in a minimal amount of Ethanol or DMF (approx. 2 mL per gram of crude).
-
Add 3 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Vigorously stir for 30–60 minutes. The mixture may become warm.[1]
-
Checkpoint: A thick precipitate (the adduct) may form. If so, filter it.[2][3][4][5] If it remains a solution, proceed to extraction.[2]
-
-
Washing (Impurity Removal):
-
Dilute with water (to dissolve the adduct if precipitated) and wash the aqueous layer 3x with Ethyl Acetate or Ether .
-
Discard the organic layer. (This contains your mineral oil, unreacted aromatics, and non-carbonyl impurities).
-
-
Regeneration:
-
Adjust the aqueous phase pH to ~8–9 using saturated Sodium Bicarbonate (
) or 10% NaOH (add slowly to avoid hydrolysis). -
Mechanism:[2][6][7][8][9] The base shifts the equilibrium, releasing the free ketone.
-
Extract the aqueous layer 3x with Dichloromethane (DCM) .
-
Dry (MgSo4), filter, and concentrate.
-
Visual Workflow (Bisulfite Strategy):
Caption: Workflow for selectively isolating reactive keto-esters using the reversible bisulfite "hook" method.
Module 2: Physical Separation – The "Anti-Solvent" Trituration
Best For: Products suspected to be solids that are "stuck" in an oil phase due to trace diethyl oxalate.
The Science: Oxoacetates are typically soluble in polar organic solvents but insoluble in cold alkanes. Impurities like diethyl oxalate are soluble in pentane. We use this solubility difference to force precipitation.
Protocol:
-
Dissolve the crude oil in the minimum amount of Diethyl Ether (just enough to make it flow).
-
Slowly add Pentane or Hexane until the solution turns slightly cloudy.
-
Cooling: Place the flask in a dry ice/acetone bath (-78°C) or a standard freezer (-20°C).
-
The Scratch: If an oil separates out at the bottom, use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.
-
Filtration: Once solids form, filter immediately while cold. If the product warms up, it may re-dissolve or melt.
Module 3: Thermal Purification – Kugelrohr Distillation
Best For: Thermally stable oxoacetates where chemical methods have failed.
The Science:
The Solution: Kugelrohr (Short Path) Distillation. This technique minimizes the distance the vapor travels, allowing for lower bath temperatures and shorter heat exposure times.
Protocol:
-
Setup: Load the crude oil into the terminal bulb of the Kugelrohr.
-
Vacuum: Apply high vacuum (<0.5 mmHg is ideal).
-
Staged Heating:
-
Collection: The product will condense in the cooled bulb. If it solidifies, you may need to gently warm the receiving bulb to melt it into a collection flask.
Troubleshooting & FAQs
Q1: My NMR shows a large "hump" at 0.8–1.5 ppm. What is it? A: This is likely mineral oil (alkanes) if you used Sodium Hydride (NaH) for the acylation.
-
Fix: Partition your product between Acetonitrile (product layer) and Hexane (mineral oil layer). The mineral oil will stay in the hexane; your oxoacetate will go into the acetonitrile.
Q2: I see two sets of peaks in the NMR (e.g., two ethyl quartets). Is my product impure?
A: Not necessarily.
-
Test: Run the NMR in
shake. If the OH peaks disappear or the ratio changes, it's an equilibrium issue, not an impurity.
Q3: Can I use column chromatography? A: Yes, but with caution. Oxoacetates can streak on silica due to their polarity and hydrate formation.
-
Optimization: Use a solvent system of Hexane:Ethyl Acetate. Add 1% Acetic Acid to the eluent to suppress streaking, or use rapid "Flash" filtration through a short pad of silica rather than a long column.
Decision Matrix for Purification:
Caption: Decision tree to select the optimal purification method based on impurity profile and thermal stability.
References
-
Bisulfite Purification of Reactive Ketones
-
Source: BenchChem Technical Support.[1] "Sodium Bisulfite Extraction for the Purification of Reactive Ketones."
-
-
Removal of Diethyl Oxalate
-
Bisulfite Extraction Protocol Specifics
- Source: National Institutes of Health (PMC). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."
-
URL:[Link]
-
Thermal Stability of Keto Esters
-
Source: BenchChem Technical Support.[1] "Managing Thermal Instability of Gamma-Keto Esters." (Contains relevant comparative data for alpha-keto ester stability).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Dimethyl oxalate synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. US8222427B2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
- 9. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature for exothermic piperidine addition
The following guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in high-throughput and research-scale peptide synthesis labs.
Topic: Thermal Optimization of Exothermic Piperidine Deprotection Ticket Type: Advanced Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Paradox
Welcome to the Support Hub. You are likely here because you are observing synthesis anomalies—unexpected mass shifts, deletions, or racemization—during Fmoc removal.
The Core Issue: The deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group using piperidine is an exothermic process .
-
Heat of Mixing: Mixing Piperidine (a secondary amine) with DMF (polar aprotic solvent) generates an initial exotherm.
-
Heat of Reaction: The base-induced
-elimination of the Fmoc group releases additional energy.
While heat drives the reaction to completion (overcoming aggregation), uncontrolled exotherms—especially in microwave-assisted SPPS—trigger deleterious side reactions. This guide provides the logic and protocols to balance reaction rate against product integrity.
Diagnostic Workflow: Identify Your Failure Mode
Before optimizing, confirm your specific issue using this diagnostic matrix.
| Symptom | Mass Shift ( | Root Cause | Thermal Trigger |
| Aspartimide Formation | -18 Da (Cyclic Imide)+67 Da (Piperidide Adduct) | Base-catalyzed cyclization of Asp-X (esp. Asp-Gly). | High (>50°C) . Energy overcomes the activation barrier for backbone amide attack. |
| Racemization | 0 Da (Chiral shift only) | Cys/His stereocenter inversion. | High (>50°C) . Base-catalyzed proton abstraction at |
| Deletion Sequences | - [Amino Acid Mass] | Incomplete Fmoc removal. | Low (<25°C) or Aggregation. Reaction energy insufficient to solvate hydrophobic chains. |
| Diketopiperazine (DKP) | - [Dipeptide Mass] | N-terminal cyclization cleaving dipeptide. | High (>75°C) . Occurs at the dipeptide stage (e.g., Pro-Gly).[1] |
Technical Deep Dive: Mechanism & Mitigation
The Mechanism (E1cB)
Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2][3][4] Piperidine abstracts the acidic proton from the fluorenyl ring (C9), leading to the formation of dibenzofulvene (DBF).[1][3][4][5]
-
Critical Insight: The rate-determining step is proton abstraction.[4] While higher temperatures accelerate this, they also accelerate the deprotonation of the amide backbone (leading to Aspartimide) or the
-carbon (leading to Racemization).
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for temperature control based on sequence liability.
Caption: Decision tree for selecting deprotection temperature based on sequence liabilities (Aspartimide vs. Racemization risks).
Validated Protocols
Protocol A: The "Chill" Cycle (For Asp/Cys/His Rich Sequences)
Use this when your diagnostic check reveals Asp-Gly motifs or Cys/His residues.
Rationale: Lowering temperature reduces the kinetic energy available for the high-activation-energy side reactions (Aspartimide ring closure) while maintaining sufficient energy for Fmoc removal. Adding Oxyma acts as an acidic buffer to suppress amide backbone deprotonation [1, 2].
Reagents:
-
Solvent: DMF (NMP is acceptable but generates more heat upon mixing).
-
Additive: 0.1 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Step-by-Step:
-
Pre-Cooling (Critical): If using an automated synthesizer (e.g., Liberty Blue), ensure the reaction vessel is not pre-heated from the previous coupling step.
-
Addition: Add the deprotection cocktail.
-
Stage 1 (Initial Deblock):
-
Temp: 25°C (Room Temp) or 50°C max.
-
Time: 180 seconds.
-
Agitation: High bubbling/shaking to dissipate exothermic heat of mixing.
-
-
Drain.
-
Stage 2 (Completion):
-
Temp: 50°C (Strict limit).
-
Time: 300 seconds.
-
-
Wash: DMF x 4 (Aggressive washing is required to remove Piperidine-Oxyma salts).
Protocol B: High-Efficiency Standard (For Difficult/Aggregating Sequences)
Use this for hydrophobic sequences (e.g., Amyloid, poly-Ala) lacking sensitive residues.
Rationale: High temperature disrupts inter-chain hydrogen bonding (
Step-by-Step:
-
Addition: Add 20% Piperidine in DMF.
-
Microwave Ramp: Ramp to 90°C over 30 seconds.
-
Hold: 90°C for 60 seconds.
-
Drain & Repeat: A second cycle (90°C for 60s) is mandatory to ensure completion.
Troubleshooting FAQs
Q: I see a +67 Da peak on my mass spec. Is my piperidine contaminated? A: No. This is a classic Piperidide adduct .
-
Mechanism: You formed an Aspartimide intermediate (-18 Da). Then, excess piperidine in the vessel attacked the cyclic imide ring, opening it and attaching itself (+85 Da).
-
Net Mass Shift: -18 (water loss) + 85 (piperidine) = +67 Da.
-
Fix: Switch immediately to Protocol A (Max 50°C + 0.1M Oxyma).
Q: Can I use Piperazine instead of Piperidine to reduce heat? A: Yes, but with caveats. Piperazine is a weaker base (pKa ~9.8 vs Piperidine ~11.1) and less exothermic upon mixing. It significantly reduces aspartimide formation [4].[10][11][12]
-
Trade-off: It is slower.[2] You must extend deprotection times (e.g., 2x 15 min at RT). It is often used as 5-10% Piperazine with 0.1M HOBt.
Q: My reaction vessel is overshooting the set temperature by 5-10°C. Why? A: This is the "Exothermic Piperidine Addition" effect. When 20% Piperidine hits DMF, the solution self-heats. If your microwave or heater is already applying power, the combined energy causes an overshoot.
-
Fix: Program a "0-watt" or "Wait" step for 30 seconds after piperidine addition to allow the mixing exotherm to dissipate before applying external heat.
Mechanism of Failure: Aspartimide Formation
Understanding the enemy is key to defeating it. The diagram below details the pathway you are trying to prevent by controlling temperature.
Caption: The Aspartimide pathway.[1][2][3][4][5][6][8][9][10][13][14] High temperature catalyzes the initial deprotonation, leading to irreversible impurities.
References
-
Steinauer, R., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Link
-
Subirós-Funosas, R., et al. (2009). Use of Oxyma Pure as Additive in Fmoc Solid Phase Peptide Synthesis to Suppress Aspartimide Formation. Peptide Science. Link
-
Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
-
Dölling, R., et al. (2012).[14] Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters. Link
Sources
- 1. renyi.hu [renyi.hu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. biotage.com [biotage.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. peptidechemistry.org [peptidechemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylpiperidine Couplings
Welcome to the Advanced Synthesis Support Center. 2,6-Dimethylpiperidine (2,6-DMP) is a notoriously challenging secondary amine. The two α-methyl groups create severe steric crowding around the nitrogen center, significantly raising the activation energy for C-N bond formation. Whether you are attempting a Buchwald-Hartwig cross-coupling or an amide bond formation, standard conditions will frequently fail, leading to quantitative recovery of starting materials or the proliferation of undesired side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your success when working with this highly hindered nucleophile.
PART 1: Buchwald-Hartwig C-N Cross-Coupling
FAQ 1: Why is my Pd-catalyzed coupling yielding only reduced arene and unreacted amine?
Causality & Insight: The poor nucleophilicity and extreme steric bulk of 2,6-DMP slow down the amine coordination and transmetalation steps within the palladium catalytic cycle. When these steps are delayed, the intermediate Pd(II)-aryl complex is highly susceptible to β-hydride elimination. The catalyst strips a proton from the α-position of the amine (or from the solvent), resulting in the formation of a reduced arene byproduct (Ar-H) instead of the desired C-N coupled product [1]. Furthermore, slow transmetalation allows alkoxide bases (e.g., NaOtBu) to competitively attack the Pd center, forming aryl tert-butyl ethers.
FAQ 2: What is the optimal ligand and base combination for coupling 2,6-DMP?
Causality & Insight: To force the coupling of an α-branched secondary amine, you must use a highly bulky, electron-rich biarylphosphine ligand that accelerates reductive elimination while preventing the Pd center from forming off-cycle inactive dimers. RuPhos is a standard choice for secondary amines, but for extremely hindered substrates like 2,6-DMP, replacing the standard NaOtBu base with LiHMDS prevents alkoxide-derived side reactions [1]. For the most recalcitrant aryl halides, utilizing specialized precatalysts like COD(Pd-AlPhos)₂ paired with DBU alters the kinetic dependence of the reaction, facilitating the coupling of weakly binding amines under kinetic control [2].
Quantitative Data: Ligand & Base Selection
Table 1: Quantitative Comparison of Ligand/Base Systems for Hindered Amines
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Primary Byproduct |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | <10% | Reduced arene |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 25-40% | Reduced arene, Ar-OH |
| RuPhos Pd G3 / RuPhos | LiHMDS | THF | 85 | 75-85% | Trace reduced arene |
| COD(Pd-AlPhos)₂ | DBU | THF | 60 | 80-90% | None (Kinetic control) |
Mechanistic Workflow
Mechanistic bottlenecks in Pd-catalyzed Buchwald-Hartwig amination of 2,6-dimethylpiperidine.
Validated Protocol 1: Pd-Catalyzed Arylation of 2,6-DMP
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), cis-2,6-dimethylpiperidine (1.5 eq), RuPhos Pd G3 precatalyst (5 mol%), RuPhos ligand (5 mol%), and LiHMDS (2.0 eq).
-
Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration.
-
Self-Validation Check: The solution should rapidly transition from pale yellow to a deep red/brown within 5 minutes, indicating the successful generation of the active L_nPd(0) species. If the solution remains pale yellow, oxygen/moisture contamination has poisoned the precatalyst activation.
-
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 85 °C for 12 hours.
-
Monitoring: Monitor the reaction via LCMS.
-
Self-Validation Check: Look for the mass of the reduced arene (Ar-H). If the Ar-H byproduct exceeds 15% relative to the product peak, halt the reaction. This indicates the steric bulk of your specific aryl halide is too severe for RuPhos; switch to the AlPhos/DBU system.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
PART 2: Amide Bond Formation (Acylation)
FAQ 3: My standard EDC/HOBt coupling yields <10% product. How can I force this amidation?
Causality & Insight: Amidation proceeds via a highly congested tetrahedral intermediate. The steric clash between the α-methyls of 2,6-DMP and the activating group on the carboxylic acid prevents the collapse of this intermediate. Standard reagents like EDC/HOBt do not generate a sufficiently reactive electrophile to overcome this activation energy barrier, leading to hydrolysis of the activated ester back to the starting material. You must use highly reactive uronium coupling agents like HATU [3], which forms a highly electrophilic HOAt-ester, or bypass coupling agents entirely by generating an acid chloride [4].
FAQ 4: Does the stereochemistry of 2,6-DMP matter for coupling efficiency?
Causality & Insight: Absolutely. Commercially available 2,6-DMP is typically the cis-isomer. Cis-2,6-dimethylpiperidine exists predominantly in a chair conformation with both methyl groups in equatorial positions, which slightly minimizes the axial steric shielding of the nitrogen lone pair [5]. The trans-isomer forces one methyl group into an axial position, drastically increasing steric hindrance and further depressing coupling yields. Always verify you are using the cis-isomer for synthesis.
Quantitative Data: Amidation Reagents
Table 2: Coupling Reagent Efficacy for 2,6-DMP Amidation
| Coupling Reagent | Additive | Base | Activation Energy Barrier | Typical Yield (2,6-DMP) |
| EDC | HOBt | DIPEA | High | <15% |
| PyBOP | None | DIPEA | Moderate | 30-45% |
| HATU | HOAt (built-in) | DIPEA | Low | 75-90% |
| Oxalyl Chloride | DMF (cat.) | DIPEA | Very Low | >90% |
Strategic Workflow
Decision tree for selecting amidation strategies to overcome 2,6-DMP steric hindrance.
Validated Protocol 2: Acid Chloride Amidation of 2,6-DMP
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere. Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).
-
Validation of Activation: Stir for 2 hours while warming to room temperature.
-
Self-Validation Check: Gas evolution (CO and CO₂) should be visible initially. To confirm complete conversion, remove a 10 µL aliquot, quench it into 1 mL of anhydrous methanol, and analyze by LCMS. The presence of the methyl ester mass confirms the acid chloride was successfully and fully formed.
-
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Amine Addition: Add cis-2,6-dimethylpiperidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Self-Validation Check: A mild exotherm and the immediate formation of a white cloud/precipitate (DIPEA·HCl salts) validate that the C-N coupling is actively occurring.
-
-
Completion: Stir for 4 hours at room temperature. Quench with 1M HCl to protonate and remove any unreacted amine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
References
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (NIH) / PMC.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv.[Link]
-
New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Journal of the American Chemical Society.[Link]
-
Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development (via Scribd).[Link]
-
2,6-Dimethylpiperidine (Conformational Properties). Wikipedia.[Link]
Technical Guide: Minimizing Bis-Amide Formation in Oxalate Ester Reactions
Core Directive & Scope
This guide addresses the kinetic and thermodynamic challenges in the aminolysis of oxalate esters (e.g., diethyl oxalate). The primary objective is to arrest the reaction at the mono-amide (oxalamate) stage and prevent the formation of the thermodynamically stable but unwanted bis-amide (oxalamide).
The Golden Rule: To favor mono-substitution, you must create an environment where an amine molecule is statistically far more likely to encounter a fresh oxalate ester molecule than a previously formed mono-amide product.
Mechanistic Visualization
The following diagram illustrates the competing pathways. Note that the formation of the bis-amide (Path B) is often accelerated by the presence of the primary amine acting as a base or H-bond donor.
Caption: Reaction pathway showing the bifurcation between mono-amide synthesis and bis-amide formation. Path B (red) is suppressed by kinetic control strategies.
Critical Control Parameters (The "Why")
To achieve high selectivity, you must manipulate the reaction kinetics.
A. Stoichiometry: The "Sea of Ester" Principle
The most common error is using a 1:1 stoichiometric ratio.
-
Why it fails: As the reaction proceeds, the concentration of starting material drops. If the amine concentration is high, the amine will attack the mono-amide product because it is statistically available.
-
The Fix: Use Diethyl Oxalate (DEO) as both the reagent and the co-solvent (5–10 equivalents). This ensures that every amine molecule is surrounded by DEO, making the formation of the bis-amide statistically improbable.
B. Order of Addition (Inverse Addition)
-
Standard (Wrong): Adding DEO to the Amine. This creates a high local concentration of amine relative to DEO, instantly triggering bis-formation.
-
Inverse (Correct): Adding the Amine (diluted) slowly into the DEO. This keeps the local concentration of amine near zero, forcing the reaction down the mono-substitution path.
C. Temperature Control
-
Kinetic Differentiation: The activation energy (
) for the first substitution is generally lower than the second (due to electronic deactivation of the carbonyl by the amide group). -
Strategy: Conducting the reaction at lower temperatures (0°C to 20°C) amplifies this rate difference, freezing the reaction at the mono-stage.
Troubleshooting Center (Q&A)
Q1: I am using 5 equivalents of Diethyl Oxalate, but I still see 15% bis-amide. What is wrong?
Diagnosis: Local concentration spikes. Solution: You are likely adding the amine too fast or without sufficient agitation.
Dilute your amine in a non-nucleophilic solvent (e.g., DCM or THF) before addition.
Use a syringe pump to add the amine solution dropwise into the vigorously stirred DEO over 1-2 hours.
Q2: My product is hydrolyzing back to the acid during workup. How do I prevent this?
Diagnosis: Basic hydrolysis. Solution: Oxalamates are sensitive to base hydrolysis.
Avoid strong basic washes (like NaOH) to remove excess oxalate.
Instead, remove excess DEO via high-vacuum distillation (DEO b.p. 185°C, but removes easily at <1 mmHg).
If you must wash, use a mild buffer (pH 5-6) or saturated
.
Q3: The reaction is too slow at 0°C with my sterically hindered amine.
Diagnosis: Steric bulk increases
. Solution:
Allow the reaction to warm to Room Temperature (RT) after the addition is complete.
Solvent Switch: If using DEO as solvent is too viscous or slow, use TFE (2,2,2-Trifluoroethanol) as a co-solvent. TFE activates the ester carbonyl via H-bonding, accelerating the first attack without necessarily accelerating the second to the same degree.
Validated Standard Operating Procedure (SOP)
Protocol: Synthesis of Ethyl N-Benzyl Oxalamate Target Scale: 10 mmol
| Parameter | Standard Condition | Optimized Condition (Recommended) |
| Stoichiometry | 1.0 - 1.2 equiv DEO | 5.0 - 10.0 equiv DEO |
| Solvent | EtOH or THF | Neat DEO (or DEO + DCM) |
| Addition Mode | DEO into Amine | Amine into DEO (Slow) |
| Temperature | Reflux | 0°C |
Step-by-Step Methodology:
-
Preparation of Receiver:
-
Charge a dry round-bottom flask with Diethyl Oxalate (7.3 g, 50 mmol, 5.0 equiv) .
-
Add a magnetic stir bar and cool the system to 0°C using an ice bath.
-
Note: If the viscosity is too high, add 5 mL of anhydrous DCM.
-
-
Preparation of Feed:
-
Dissolve Benzylamine (1.07 g, 10 mmol, 1.0 equiv) in DCM (10 mL) .
-
Load this solution into a pressure-equalizing addition funnel or a syringe pump.
-
-
Reaction:
-
Validation (IPC):
-
Check reaction progress via TLC (30% EtOAc/Hexane) or LCMS.
-
Target: Disappearance of amine; appearance of mono-amide (M+).
-
Limit: Bis-amide should be < 2% by HPLC area.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and Ethanol.
-
High Vacuum Step: Connect the flask to a high-vacuum manifold (< 1 mmHg) and heat the bath to 50-60°C to distill off the excess Diethyl Oxalate.
-
Result: The residue is usually the pure Ethyl Oxalamate (often a white solid or viscous oil).
-
-
Purification (Optional):
-
If necessary, recrystallize from Hexanes/EtOAc or perform a rapid silica plug filtration.
-
References
-
Organic Syntheses, Coll.[3][4] Vol. 2, p. 287 (1943). Ethyl Oxalate. (Foundational procedure for handling oxalate esters).
-
BenchChem Technical Guide.An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate. (Provides kinetic data on hydrolysis vs aminolysis selectivity).
-
Niwayama, S. et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions.[2] RSC Advances, 12, 25669–25674.[2] (Modern selectivity studies using co-solvents).
-
[2]
-
-
Master Organic Chemistry.Thermodynamic vs Kinetic Control.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, a molecule featuring a substituted piperidine ring linked to an alpha-keto ester moiety, presents an interesting case for structural elucidation. The presence of stereoisomers, conformational rigidity, and multiple functional groups necessitates a robust analytical approach. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its utility against other common analytical techniques and offering practical, field-proven insights.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the premier tool for the unambiguous determination of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR is not just a characterization technique; it is a lens into the molecule's dynamic nature in solution.
The analysis of this particular molecule is complicated by several factors:
-
Stereoisomerism: The 2,6-dimethylpiperidine ring can exist as two diastereomers: cis and trans. These isomers will give rise to distinct ¹H NMR spectra.
-
Conformational Isomers (Rotamers): The amide bond between the piperidine nitrogen and the alpha-keto group has a partial double bond character, leading to restricted rotation. This can result in the presence of two or more rotamers in solution, each with its own set of NMR signals, further complicating the spectrum.[1][2]
-
Signal Overlap: The aliphatic protons of the piperidine ring and the ethyl group may resonate in a crowded region of the spectrum, requiring advanced techniques for complete assignment.
This guide will dissect these complexities and demonstrate how to extract a wealth of structural information from the ¹H NMR spectrum.
Deconstructing the Expected ¹H NMR Spectrum
A detailed prediction of the ¹H NMR spectrum requires a systematic analysis of the molecule's structure. We will consider both the cis and trans isomers of the 2,6-dimethylpiperidine ring.
A. The Ethyl Ester Moiety:
This group will give rise to two characteristic signals:
-
A quartet integrating to 2H, corresponding to the methylene protons (-O-CH₂ -CH₃). Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to appear in the range of δ 4.0-4.5 ppm .
-
A triplet integrating to 3H, corresponding to the methyl protons (-O-CH₂-CH₃ ). This signal will be found further upfield, typically around δ 1.2-1.4 ppm .
The coupling constant (J) between these two signals will be approximately 7 Hz.
B. The 2,6-Dimethylpiperidine Moiety:
The signals for the piperidine ring protons are highly dependent on the stereochemistry (cis or trans) and the conformation of the ring, which is expected to be a chair. The N-acyl group introduces significant electronic and steric effects, influencing the chemical shifts of the ring protons.
Cis-2,6-Dimethylpiperidine Isomer:
In the most stable chair conformation, both methyl groups will occupy equatorial positions.
-
H2 and H6 (methine protons): These protons are alpha to the nitrogen and will be deshielded. Due to the presence of rotamers, we can expect to see two sets of signals for these protons. They will likely appear as complex multiplets in the range of δ 2.5-4.5 ppm . The significant downfield shift is due to the anisotropic effect of the adjacent carbonyl groups.
-
Methyl Protons (at C2 and C6): These will appear as doublets, coupling to the H2 and H6 protons. We can anticipate these signals in the range of δ 1.0-1.5 ppm . The presence of rotamers may lead to the appearance of two distinct doublets.
-
H3, H4, and H5 (methylene protons): These protons will resonate in the aliphatic region, likely between δ 1.2-1.9 ppm . Due to the chair conformation, we expect to see distinct signals for the axial and equatorial protons, leading to complex multiplets.
Trans-2,6-Dimethylpiperidine Isomer:
In the most stable chair conformation, one methyl group will be axial and the other equatorial. This will lead to a more complex spectrum than the cis isomer due to the lower symmetry.
-
H2 and H6 (methine protons): Similar to the cis isomer, these will be deshielded and appear as complex multiplets, likely in the δ 2.5-4.5 ppm range, with distinct signals for the two non-equivalent protons. Again, rotamers will likely double the number of these signals.
-
Methyl Protons (at C2 and C6): We will see two distinct doublets for the two non-equivalent methyl groups, likely in the δ 1.0-1.5 ppm range.
-
H3, H4, and H5 (methylene protons): This region will be even more complex than in the cis isomer due to the lack of a C₂ symmetry axis, with multiple overlapping multiplets expected between δ 1.2-1.9 ppm .
The following table summarizes the predicted ¹H NMR chemical shifts.
| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration | Key Considerations |
| Ethyl (-O-CH₂ -CH₃) | 4.0 - 4.5 | Quartet | 2H | Deshielded by adjacent oxygen. |
| Ethyl (-O-CH₂-CH₃ ) | 1.2 - 1.4 | Triplet | 3H | |
| Piperidine H2, H6 (methine) | 2.5 - 4.5 | Multiplet | 2H | Deshielded by N-acyl group; likely two sets of signals due to rotamers. |
| Piperidine Methyls | 1.0 - 1.5 | Doublet | 6H | May appear as multiple doublets for the trans isomer and due to rotamers. |
| Piperidine H3, H4, H5 | 1.2 - 1.9 | Multiplet | 6H | Complex, overlapping signals due to axial and equatorial protons. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Detailed connectivity, stereochemistry, and conformational information. | Unambiguous identification of cis and trans isomers; detection and characterization of rotamers. | Signal overlap can be significant, potentially requiring 2D NMR techniques for full assignment. |
| ¹³C NMR | Number and type of carbon environments. | Confirms the number of unique carbons, aiding in isomer identification. | Does not provide direct information on proton connectivity or stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides rapid confirmation of molecular weight and elemental composition (with high-resolution MS).[3] | Does not distinguish between cis and trans isomers; fragmentation may not be sufficient for unambiguous structural assignment without standards. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the ester (C=O stretch ~1740 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) carbonyl groups.[4] | Provides no detailed information on the carbon skeleton or stereochemistry. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond correlations between nuclei. | Essential for resolving signal overlap in the ¹H NMR spectrum and unambiguously assigning all proton and carbon signals.[5][6] | Requires longer acquisition times and more complex data interpretation. |
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Chloroform-d is a good starting point for many organic molecules.
-
Gently swirl the vial to ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Visualization of the Analytical Workflow
The process from sample to structural elucidation can be visualized as a logical workflow.
The Power of 2D NMR for Unambiguous Assignment
For complex molecules like this, where signal overlap is likely, two-dimensional (2D) NMR experiments are invaluable.[7]
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the connectivity of the protons within the ethyl group and the piperidine ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.[9]
The following diagram illustrates the key correlations that would be expected in 2D NMR spectra.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information, but its complexity requires a careful and systematic approach to interpretation. The presence of stereoisomers and rotamers necessitates a detailed analysis of chemical shifts and coupling constants, and in many cases, the use of 2D NMR techniques is essential for unambiguous assignment. While other analytical methods such as Mass Spectrometry and FTIR provide valuable complementary data, ¹H NMR remains the most powerful single technique for elucidating the detailed solution-state structure of this and similar molecules. By understanding the principles outlined in this guide, researchers can confidently approach the structural characterization of complex organic molecules, ensuring the integrity and accuracy of their scientific findings.
References
- M. Oki, "Recent advances in atropisomerism," Topics in Stereochemistry, vol. 14, pp. 1-81, 1983.
- J. Sandström, Dynamic NMR Spectroscopy. Academic Press, 1982.
- T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016.
-
H. O. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512–7515, 1997. Available: [Link]
- G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed. John Wiley & Sons, 2001.
- E. de Hoffmann and V.
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
- S. Braun, H.-O. Kalinowski, and S. Berger, 150 and More Basic NMR Experiments: A Practical Course, 3rd ed. Wiley-VCH, 2004.
- J. K. M. Sanders and B. K. Hunter, Modern NMR Spectroscopy: A Guide for Chemists, 2nd ed. Oxford University Press, 1993.
- A. E. Derome, Modern NMR Techniques for Chemistry Research. Pergamon Press, 1987.
- R. R. Ernst, G. Bodenhausen, and A. Wokaun, Principles of Nuclear Magnetic Resonance in One and Two Dimensions. Oxford University Press, 1987.
- W. R. Croasmun and R. M. K. Carlson, Eds., Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists, 2nd ed. Wiley-VCH, 1994.
- S. L. Patt and J. N. Shoolery, "Attached proton test for C-13 NMR," Journal of Magnetic Resonance (1969), vol. 46, no. 3, pp. 535–539, 1982.
- M. Karplus, "Contact Electron-Spin Coupling of Nuclear Magnetic Moments," The Journal of Chemical Physics, vol. 30, no. 1, pp. 11–15, 1959.
- C. A. G. Haasnoot, F. A. A. M. De Leeuw, and C. Altona, "The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation," Tetrahedron, vol. 36, no. 19, pp. 2783–2792, 1980.
- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed. Wiley-VCH, 2011.
- A. Bax and D. G. Davis, "MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy," Journal of Magnetic Resonance (1969), vol. 65, no. 2, pp. 355–360, 1985.
- G. E. Martin and A. S.
- L. D. Field, H. L. Li, and A. M. Magill, "Analysis of 1H NMR spectra of complex molecules," Australian Journal of Chemistry, vol. 60, no. 1, pp. 53-59, 2007.
- J. H. Simpson, Organic Structure Determination: A Problem-Based Learning Approach. Academic Press, 2011.
- R. J. Abraham, J. Fisher, and P. Loftus, Introduction to NMR Spectroscopy. John Wiley & Sons, 1988.
- P. J. Hore, Nuclear Magnetic Resonance. Oxford University Press, 1995.
- J. T. Watson and O. D.
- B. H.
- M. Hesse, H. Meier, and B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed. Thieme, 2008.
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
13C NMR chemical shifts for oxoacetate carbonyl carbons
Analytical Signature of Oxoacetates: A C NMR Comparison Guide
Executive Summary
In the structural characterization of metabolic intermediates and synthetic precursors, the oxoacetate (or
This guide provides an objective comparison of the
Part 1: Comparative Analysis of Carbonyl Architectures
To accurately assign an oxoacetate, one must distinguish it from chemically similar moieties often present in the same synthetic pathway, such as
The Data: Chemical Shift Fingerprinting[1][2][3]
The following table summarizes the chemical shifts (
| Compound Class | Representative Structure | Ketone Carbonyl ( | Ester Carbonyl ( | |
| Oxoacetate ( | Ethyl Pyruvate | 192.5 | 160.5 | 32.0 |
| Ethyl Acetoacetate | 200.4 | 167.1 | 33.3 | |
| Simple Ketone | Acetone | 206.0 | N/A | N/A |
| Simple Ester | Ethyl Acetate | N/A | 170.8 | N/A |
| 2,3-Butanedione | 197.0 | N/A | N/A |
Note: Data acquired in CDCl
Technical Insight: The "Upfield Shift" Phenomenon
The most critical observation for researchers is that both carbonyl signals in oxoacetates are significantly shielded (shifted upfield) compared to their isolated counterparts.
-
The Ketone Anomaly: The ketone carbonyl in ethyl pyruvate appears at ~192 ppm , whereas a standard methyl ketone (like acetone or the ketone in ethyl acetoacetate) appears at 200–206 ppm .
-
The Ester Anomaly: The ester carbonyl appears at ~160 ppm , distinctly upfield from the typical 170–174 ppm range of simple alkyl esters.
Diagnostic Rule: If your putative ketone signal is below 195 ppm and your ester signal is near 160 ppm, you likely have an intact
Part 2: Mechanistic Grounding
Why do these shifts occur? Understanding the causality ensures you can predict shifts in more complex derivatives.
Dipolar Repulsion and Shielding
In
Inductive vs. Conjugative Competition
While the electron-withdrawing nature of the adjacent carbonyl (inductive effect) would theoretically deshield the carbon, the dominant factor in
Part 3: Experimental Validation Protocol
Relying on 1D
Workflow Diagram
Figure 1: Step-by-step workflow for definitively distinguishing ester vs. ketone carbonyls in oxoacetates using Heteronuclear Multiple Bond Correlation (HMBC).
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~30-50 mg of the analyte in 0.6 mL of CDCl
.-
Why CDCl
? It minimizes hydrogen bonding. Protic solvents like Methanol- or DMSO- can form H-bonds with the carbonyl oxygens, shifting peaks downfield by 2–5 ppm, potentially obscuring the diagnostic "upfield" position.
-
-
1D
C Acquisition: Acquire a standard proton-decoupled carbon spectrum.-
Checkpoint: Look for two singlets in the 155–195 ppm range.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "Trustworthiness" step. You cannot assume the lower shift is the ester without proof.
-
The Ester Test: Look for a correlation between the alkoxy protons (e.g., -OCH
CH , typically 4.3 ppm in H NMR) and the carbonyl carbon.-
Result: The alkoxy protons will show a strong 3-bond correlation (
) to the ~160 ppm signal. They will not correlate to the ~192 ppm signal.
-
-
The Ketone Test: Look for a correlation from the
-protons on the other side (e.g., CH -C=O, typically 2.4 ppm).-
Result: These protons will correlate strongly to the ~192 ppm signal (2-bond,
) and weakly or not at all to the ester carbon.
-
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12207, Ethyl pyruvate. Retrieved October 26, 2023, from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved October 26, 2023, from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Contextual citation for general carbonyl shielding mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for ketone/ester shift ranges).
Comprehensive Comparison Guide: Mass Spectrometry Derivatization and Fragmentation Strategies for Glyoxylate Esters
Executive Summary & Analytical Challenges
Glyoxylate is a highly reactive, short-chain α-oxocarboxylic acid that serves as a critical node in cellular metabolism, particularly within the glyoxylate cycle and as a primary precursor to oxalate in hyperoxaluria. Quantifying glyoxylate via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical bottleneck: the molecule is highly polar, non-volatile, and thermally unstable. To achieve reliable mass spectrometry fragmentation patterns, researchers must employ derivatization to form stable glyoxylate esters. However, not all derivatization strategies yield equal performance.
Metabolic pathways of glyoxylate and the analytical bottleneck in direct GC-MS analysis.
Mechanistic Causality: The Physics of Glyoxylate Fragmentation
The fundamental challenge in glyoxylate MS analysis lies in its dual functional groups: an aldehyde and a carboxylic acid. When subjected to the high temperatures of a GC inlet (typically >250°C) or the energy of an Electron Ionization (EI) source, α-oxocarboxylic acids and their simple alkyl esters undergo rapid 1 (loss of CO, -28 Da)[1].
If a derivatization strategy only targets the carboxyl group, the unprotected aldehyde group acts as a thermodynamic liability. The molecule degrades before ionization, resulting in a weak molecular ion (
Comparative Analysis of Derivatization Alternatives
To overcome these physical limitations, three primary derivatization strategies are commonly evaluated in drug development and metabolomics:
Alternative A: Direct Alkyl Esterification (e.g., Ethyl Chloroformate)
-
Mechanism: Converts the carboxylic acid to an ethyl ester.
-
Performance: Poor . The aldehyde remains unprotected. During EI-MS, the resulting ethyl glyoxylate suffers from extensive decarbonylation[1]. This makes it nearly impossible to achieve the low limits of quantification (LLOQ) required for complex biological matrices like plasma or urine.
Alternative B: Direct Silylation (MTBSTFA)
-
Mechanism: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with TBDMS groups.
-
Performance: Suboptimal . While MTBSTFA is excellent for hydroxyl and carboxyl groups, glyoxylate lacks an α-hydrogen, preventing enolization. Consequently, the aldehyde does not silylate efficiently. Studies confirm that glyoxylate2 due to severe matrix interference and signal suppression[2],[3].
Alternative C: Two-Step Oximation + Silylation (Ethylhydroxylamine + MTBSTFA)
-
Mechanism: Ethylhydroxylamine first reacts with the aldehyde via nucleophilic addition to form a stable oxime (
). MTBSTFA subsequently silylates the carboxyl group. -
Performance: Optimal . The oxime prevents thermal decarbonylation. During EI (70 eV), the TBDMS ester predictably loses a tert-butyl radical to form a highly abundant
precursor ion (m/z 174). Upon Collision-Induced Dissociation (CID) in MS/MS, the oxime ether loses its ethyl moiety (-29 Da), yielding a clean, diagnostic product ion (m/z 145)[2].
Quantitative Data Comparison
The following table summarizes the mass spectrometry performance metrics of the three derivatization strategies:
| Derivatization Strategy | Target Functional Groups | Thermal Stability | Primary Precursor Ion | MS/MS Diagnostic Loss | Matrix Suitability |
| Direct Alkyl Esterification | Carboxyl only | Low (Decarbonylation) | N/A (Poor fragmentation) | Poor | |
| Direct Silylation (MTBSTFA) | Carboxyl (Aldehyde unreacted) | Moderate | Loss of CO / TMS | Moderate | |
| Two-Step (Oximation + Silylation) | Aldehyde & Carboxyl | High | Loss of Ethyl (-29 Da) | Excellent |
Self-Validating Experimental Protocol: Two-Step Derivatization for GC-MS/MS
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standard tracking to normalize matrix effects and procedural blanks to monitor reagent contamination.
Phase 1: System Suitability & Internal Standardization
-
Internal Standard (IS) Spiking: Aliquot 50 µL of plasma/urine sample into a glass vial. Immediately spike with 10 µL of
-glyoxylate internal standard (100 µM). Causality: The isotopic label co-elutes with the analyte, perfectly correcting for any losses during the two-step derivatization. -
Procedural Blank: Prepare a parallel vial containing 50 µL of LC-MS grade water in place of the sample to monitor MTBSTFA background contamination.
Phase 2: Oximation (Aldehyde Stabilization)
-
Add 50 µL of ethylhydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the sample.
-
Incubate the mixture at 60°C for 30 minutes.
-
Causality: This step converts the reactive aldehyde into an O-ethyl oxime, preventing thermal decarbonylation in the GC inlet.
Phase 3: Extraction & Silylation (Carboxyl Volatilization)
-
Perform a liquid-liquid extraction by adding 200 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean micro-insert vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Add 25 µL of MTBSTFA (containing 1% TBDMCS) and 25 µL of acetonitrile.
-
Incubate at 80°C for 30 minutes.
Phase 4: GC-MS/MS Acquisition Logic
-
Inject 1 µL into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Validation Check: Monitor the transition m/z 174 → 145 for endogenous glyoxylate, and m/z 176 → 147 for the
-glyoxylate IS. The System Suitability Test (SST) passes if the IS peak area variance is <15% across the batch and the blank shows <5% of the LLOQ signal.
Two-step derivatization workflow and logical fragmentation pathway for glyoxylate esters.
References
1.[2] Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure, ACS Publications.2 2.[1] Thermal Reactions in the Mass Spectrometer (EI-MS), Thieme Connect. 1 3.[3] Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization, MDPI. 3
Sources
A Comparative Guide to the Acylation of Secondary Amines: The Impact of Steric Hindrance on Piperidine vs. 2,6-Dimethylpiperidine
In the landscape of synthetic organic chemistry, N-acylation stands as a cornerstone transformation, fundamental to the construction of amides—a functional group ubiquitous in pharmaceuticals, natural products, and materials science.[1][2] The reaction's efficiency, however, is not uniform across all substrates. The structural environment surrounding the amine nitrogen plays a decisive role in its reactivity. This guide provides an in-depth comparison of the acylation reactivity between piperidine, a simple, unhindered secondary cyclic amine, and its sterically encumbered analog, 2,6-dimethylpiperidine. Through a blend of mechanistic principles and experimental insights, we will elucidate why these structurally similar molecules exhibit profoundly different behaviors in one of chemistry's most essential reactions.
The Mechanism of N-Acylation: A Primer
The N-acylation of a secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, proceeds through a well-established nucleophilic addition-elimination pathway.[3][4] The reaction is initiated by the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the stable amide product. A base is typically employed to neutralize the acidic byproduct, such as HCl, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[3][4]
A Tale of Two Piperidines: Reactivity Compared
The fundamental difference in the acylation of piperidine and 2,6-dimethylpiperidine is a classic textbook example of steric hindrance : the inhibition of a chemical reaction due to the spatial arrangement of atoms.
Piperidine: The Unencumbered Nucleophile
Piperidine is a conformationally flexible six-membered ring that readily undergoes acylation. Its nitrogen lone pair is sterically accessible, allowing unhindered approach by a wide range of acylating agents. Consequently, reactions are typically fast, efficient, and proceed under mild conditions, often at 0 °C or room temperature, to give high yields of the corresponding N-acylpiperidine.[5][6]
2,6-Dimethylpiperidine: The Sterically Shielded Amine
In stark contrast, 2,6-dimethylpiperidine presents a significant steric challenge. The two methyl groups flanking the nitrogen atom act as bulky shields, severely restricting access to the nucleophilic lone pair. In its preferred chair conformation, these methyl groups create a congested environment that repels the incoming electrophile. This steric blockade dramatically reduces the amine's nucleophilicity and, therefore, its reaction rate.
This effect is not merely theoretical. In studies on the kinetic resolution of substituted piperidines, 2,6-disubstituted substrates were found to be entirely unreactive to acylation under conditions that were effective for other isomers.[7] This experimental result powerfully underscores the profound deactivating effect of C2 and C6 substitution. Overcoming this steric barrier requires significantly more forcing reaction conditions, such as higher temperatures, longer reaction times, and more potent acylating agents, and even then, yields are often compromised.[5][8]
Quantitative Data and Experimental Observations
While a direct side-by-side kinetic study is not always available in a single publication, the collective evidence from the literature allows for a clear, qualitative, and semi-quantitative comparison.
| Parameter | Piperidine | 2,6-Dimethylpiperidine | Rationale |
| Relative Rate | Fast | Extremely Slow / Unreactive[7] | Steric hindrance from two methyl groups shields the nitrogen nucleophile. |
| Typical Conditions | Acetic Anhydride, 0°C to RT, 2-4h[5] | Requires more reactive acylating agents (e.g., acyl chlorides), elevated temperatures, and prolonged reaction times. | Higher activation energy barrier due to steric repulsion must be overcome. |
| Typical Yield | High (>90%) | Moderate to Low (Highly variable) | Incomplete conversion and potential for side reactions under harsh conditions. |
| Acylating Agent | Tolerates anhydrides, acyl chlorides, etc. | Prefers smaller, highly reactive agents (e.g., acetyl chloride over pivaloyl chloride). | A less bulky electrophile has a slightly better chance of accessing the hindered nitrogen. |
Experimental Protocols: A Practical Guide
The choice of protocol directly reflects the substrate's reactivity. The following methods illustrate the practical differences in acylating these two amines.
Protocol 1: Acylation of Piperidine (Standard Conditions)
This protocol is a standard procedure for the acylation of an unhindered secondary amine.[5]
-
1. Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add piperidine (1.0 equiv.).
-
Rationale: An inert atmosphere and dry equipment prevent the hydrolysis of the acylating agent by atmospheric moisture.
-
-
2. Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
3. Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: Acylation can be exothermic. Cooling helps to control the reaction rate and minimize side reactions.
-
-
4. Base Addition: Add triethylamine (1.2 equiv.).
-
Rationale: Triethylamine is a non-nucleophilic base that scavenges the HCl produced, preventing the formation of piperidinium hydrochloride.
-
-
5. Acylation: Add acetic anhydride (1.1 equiv.) or acetyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
6. Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
7. Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Acylation of 2,6-Dimethylpiperidine (Forcing Conditions)
This protocol is a representative, optimized method required to achieve acylation on a sterically hindered substrate.
-
1. Preparation: To a flame-dried, argon-flushed round-bottom flask with a stir bar and reflux condenser, add 2,6-dimethylpiperidine (1.0 equiv.).
-
2. Dissolution: Dissolve the substrate in a high-boiling inert solvent such as toluene or xylene.
-
3. Reagent Addition: Add acetyl chloride (1.5 equiv.) and a non-nucleophilic base like pyridine (2.0 equiv.).
-
Rationale: A more reactive acyl chloride is used instead of an anhydride. A larger excess of reagents may be needed to drive the sluggish reaction to completion.
-
-
4. Reaction: Heat the reaction mixture to reflux (80-110 °C). Monitor the reaction closely over an extended period (12-24 hours).
-
Rationale: The additional thermal energy is required to overcome the high activation energy barrier imposed by steric hindrance.
-
-
5. Workup & Purification: Cool the mixture to room temperature before quenching carefully with saturated aqueous sodium bicarbonate. Dilute with a suitable organic solvent like ethyl acetate. Separate the layers, wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely require careful purification by flash chromatography.
Conclusion for the Practicing Scientist
The comparison between piperidine and 2,6-dimethylpiperidine in acylation reactions serves as a critical lesson in synthetic strategy. While both are secondary amines, their reactivity profiles are worlds apart due to the profound influence of steric hindrance. For researchers and drug development professionals, this understanding is paramount:
-
Predictive Power: The degree of substitution adjacent to a reactive center allows for the prediction of its relative reactivity, guiding the selection of appropriate reaction conditions from the outset.
-
Troubleshooting: When an N-acylation reaction fails or provides low yields, steric hindrance at the alpha-positions should be considered a primary potential cause.[5]
-
Strategic Synthesis: In complex molecule synthesis, a sterically hindered amine might be intentionally designed into a molecule to serve as a "non-reactive" placeholder, allowing for selective functionalization of other, more accessible amine groups within the same molecule.
By appreciating the electronic and steric factors that govern these fundamental reactions, chemists can design more robust, efficient, and successful synthetic routes.
References
-
Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(36), 11491–11497. [Link]
-
Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. [Link]
-
N-Acylation Reactions of Amines - ResearchGate. [Link]
-
Katritzky, A. R., Singh, S. K., He, F., & El-Gendy, B. E. (2007). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 12(4), 839–851. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. [Link]
-
Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]
-
Synthesis of N-feruloylpiperidine (5a) and N-feruloylmorpholine(5b) from ferulic acid and their bioactivity against P-388 leukemia cells - ResearchGate. [Link]
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- 8. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Ester and Amide Bonds in Oxoacetates via FTIR Spectroscopy
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Oxoacetates, a class of compounds featuring a core keto-ester or keto-amide functionality, are pivotal in drug design and polymer chemistry. Distinguishing between the ester and amide linkages within these molecules is a frequent analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for this purpose.
This guide provides an in-depth comparison of the FTIR spectral signatures of ester and amide bonds within oxoacetate derivatives. We will explore the underlying vibrational principles, present key differentiating peaks, and provide a robust experimental protocol to ensure the acquisition of high-fidelity, interpretable data.
The Vibrational Basis of Analysis: Esters vs. Amides
The ability of FTIR to distinguish between ester and amide groups stems from differences in their atomic composition, bond strengths, and susceptibility to electronic effects like resonance.[1] The primary region of interest is the carbonyl (C=O) stretching band, which is exceptionally sensitive to its local chemical environment.
-
Ester (R-CO-O-R'): The ester carbonyl is flanked by an alkyl/aryl group and a highly electronegative oxygen atom. This oxygen atom pulls electron density away from the carbonyl carbon (an inductive effect), which strengthens the C=O double bond and increases its stretching frequency.[2]
-
Amide (R-O-NH-R'): In contrast, the nitrogen atom in an amide is less electronegative than oxygen. Its lone pair of electrons can be delocalized into the carbonyl group through resonance.[3] This delocalization imparts more single-bond character to the C=O bond, weakening it and consequently lowering its stretching frequency compared to an ester.[3][4]
This fundamental electronic difference is the cornerstone of their spectral differentiation.
Caption: General structures of oxoacetate esters and amides.
Comparative Analysis of Characteristic FTIR Peaks
While the carbonyl stretch is the most prominent differentiator, a comprehensive analysis involves examining several key spectral regions. The presence and position of other bands related to C-O and N-H vibrations provide confirmatory evidence.
The Carbonyl (C=O) Stretching Region (1800 - 1600 cm⁻¹)
This is the most diagnostic region. The C=O bond produces one of the strongest absorptions in an IR spectrum due to its large change in dipole moment during vibration.[5]
-
Esters: Saturated aliphatic esters typically show a strong, sharp C=O stretching band between 1750-1735 cm⁻¹ .[6][7] Conjugation with a double bond or an aromatic ring can lower this frequency to the 1730-1715 cm⁻¹ range.[6] The presence of the oxo group in oxoacetates can also influence this position. For example, the carbonyl stretching frequency of oxaloacetate in certain enzyme complexes has been observed at 1697 cm⁻¹, a significant shift from its free state.[8]
-
Amides (Amide I Band): The amide carbonyl stretch, known as the Amide I band , is found at a significantly lower frequency, typically in the range of 1690-1630 cm⁻¹ .[5] This band is primarily associated with the C=O stretching vibration (70-85%) and is highly sensitive to the molecule's conformation and hydrogen bonding patterns.[9]
The "Fingerprint" Region: Confirmatory Peaks
While the carbonyl region provides the primary distinction, other bands offer valuable secondary confirmation.
-
Esters (C-O Stretches): Esters exhibit two characteristic C-O stretching vibrations. These appear as strong bands in the 1300-1000 cm⁻¹ region.[7][10] Specifically, an asymmetric C-C-O stretch is often found between 1210-1160 cm⁻¹, and a symmetric O-C-C stretch occurs at a lower wavenumber.[10] This pattern of three strong peaks (C=O, C-C-O, O-C-C) is a hallmark of esters.[10]
-
Amides (Amide II & Amide A Bands): Amides display unique bands not present in esters. The most significant is the Amide II band , which appears between 1580-1510 cm⁻¹ .[9] This band arises from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations.[9] Its presence is a definitive indicator of a secondary amide. Furthermore, if the amide is primary (R-CONH₂) or secondary (R-CONHR'), an N-H stretching band (Amide A) will be observed as a medium to strong peak in the 3500-3100 cm⁻¹ region.[9][11]
Caption: Key vibrational modes for identifying esters and amides.
Summary of Differentiating Peaks
| Feature | Ester | Amide | Wavenumber (cm⁻¹) | Comments |
| C=O Stretch | Yes | (Amide I) | 1750-1735 | The primary differentiating peak. Amide I is at a lower frequency due to resonance.[4][6] |
| C=O Stretch | (Amide I) | Yes | 1690-1630 | The Amide I band is a hallmark of the amide linkage.[5] |
| C-O Stretches | Yes | No | 1300-1000 | Two strong, characteristic bands confirm the ester group.[10] |
| N-H Bend / C-N Stretch | No | Yes | 1580-1510 | The Amide II band is a definitive peak for 1° and 2° amides.[9] |
| N-H Stretch | No | Yes | 3500-3100 | Present for 1° and 2° amides; often broad due to hydrogen bonding.[11] |
Validated Experimental Protocol for FTIR Analysis
Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible spectra. This protocol outlines the key steps from sample preparation to data acquisition.
A. Sample Preparation
The choice of preparation method depends on the physical state of the oxoacetate sample.[12]
-
For Solid Samples (KBr Pellet Method):
-
Drying: Gently dry approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at ~100 °C to remove any adsorbed water, which can interfere with the spectrum.[13] Also, ensure your sample is free of moisture.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid oxoacetate sample until it is a fine, consistent powder. This minimizes light scattering effects.[13]
-
Mixing: Add the dried KBr to the mortar and mix thoroughly with the sample. The final concentration of the sample in KBr should be between 0.2% and 1%.[13]
-
Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet. A cloudy pellet indicates insufficient grinding or trapped moisture.[14]
-
-
For Solid or Liquid Samples (Attenuated Total Reflectance - ATR): ATR is often preferred for its simplicity and minimal sample preparation.[15]
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[16]
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal, ensuring complete coverage of the crystal surface.[14]
-
Apply Pressure: For solid samples, use the pressure clamp to ensure good, uniform contact between the sample and the crystal.[16]
-
B. Instrument Parameters & Data Acquisition
-
Spectral Range: Set the data collection range to 4000-400 cm⁻¹.[17]
-
Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine analyses of organic compounds.
-
Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio, resulting in a cleaner spectrum.[12]
-
Acquisition: Place the prepared sample (KBr pellet in a holder or sample on the ATR accessory) in the instrument's sample compartment and initiate the scan.
Caption: Standard workflow for FTIR analysis of oxoacetates.
C. Data Processing and Interpretation
-
Baseline Correction: Apply a baseline correction algorithm to the acquired spectrum to account for any baseline drift.
-
Peak Picking: Identify the wavenumbers of the key absorption bands, paying close attention to the regions outlined in the comparison table above.
-
Interpretation:
-
Look for a strong peak in the 1750-1735 cm⁻¹ region coupled with strong bands between 1300-1000 cm⁻¹ . This is indicative of an ester .
-
Look for a strong peak in the 1690-1630 cm⁻¹ region (Amide I) and a distinct peak around 1550 cm⁻¹ (Amide II). This combination strongly suggests an amide . The presence of a broad band above 3100 cm⁻¹ further confirms a 1° or 2° amide.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of oxoacetate derivatives. By focusing on the distinct frequency of the carbonyl stretching vibration—higher for esters (1750-1735 cm⁻¹) due to inductive effects and lower for amides (1690-1630 cm⁻¹) due to resonance—a clear initial differentiation can be made. This primary assignment must be supported by confirmatory evidence from other spectral regions, namely the dual C-O stretches for esters and the characteristic Amide II band for amides. Following the validated experimental protocol provided ensures the generation of high-quality data, enabling researchers and drug development professionals to make confident structural assignments.
References
-
JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from JenaLib. [Link]
-
Kurz, L. C., & Drysdale, G. R. (1987). Evidence from Fourier transform infrared spectroscopy for polarization of the carbonyl of oxaloacetate in the active site of citrate synthase. Biochemistry, 26(9), 2623–2627. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
-
Patsnap Eureka. (2026, February 28). Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison. Retrieved from Patsnap Eureka. [Link]
-
University of the West Indies, Mona Campus. (n.d.). Sample preparation for FT-IR. Retrieved from UWI Mona Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from MSU Chemistry. [Link]
-
Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. National Institute of Chemistry, Slovenia. [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Unacademy. (n.d.). Factors influencing vibration frequencies. Retrieved from Unacademy. [Link]
-
Heberle, F. A., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from SlideShare. [Link]
-
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from Labindia Analytical. [Link]
-
Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from CU Boulder Organic Chemistry. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]
-
Khan Academy. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 4. Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison [eureka.patsnap.com]
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
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- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. spectroscopyonline.com [spectroscopyonline.com]
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- 17. biorxiv.org [biorxiv.org]
Analytical and Quality Control Standards for Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate: A Comparative Guide
Executive Summary
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (CAS: 141109-44-6) [1] is a highly specialized chemical building block utilized in the synthesis of hindered piperidine-based active pharmaceutical ingredients (APIs), peptidomimetics, and neurologically active ion-channel modulators. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from inadequate quality control (QC) of this specific intermediate. This guide objectively compares commercially available grades of this compound, details the causality behind rigorous QC methodologies, and provides self-validating experimental protocols to ensure downstream synthetic success.
The Mechanistic Need for Rigorous QC
The structural complexity of this compound introduces two critical QC challenges that standard "purity by HPLC" assays fail to address:
-
Isomeric Divergence: The 2,6-dimethylpiperidine ring inherently exists as a mixture of cis (meso) and trans (racemic) diastereomers. The cis isomer is overwhelmingly preferred in drug design because its equatorial methyl groups lock the piperidine ring into a stable chair conformation, minimizing 1,3-diaxial steric clashes during target receptor binding. The amidation with ethyl chlorooxoacetate preserves this stereochemistry. Failure to quantify and control the cis:trans ratio leads to unpredictable yields in downstream Grignard additions or reductions.
-
Electrophilic Residuals: Unreacted ethyl chlorooxoacetate or oxalyl chloride from the upstream synthesis can persist in standard commercial grades. These highly reactive electrophiles act as potent poisons for transition-metal catalysts used in subsequent cross-coupling steps, necessitating detection limits far stricter than standard ICH Q3A(R2) reporting thresholds [2].
Comparative Analysis of Commercial Grades and Alternatives
To optimize downstream API synthesis, researchers must choose between different grades of this compound or alternative ester analogs. Table 1 summarizes the performance metrics of these alternatives based on empirical synthetic data.
Table 1: Comparative Performance of this compound Grades
| Product Grade / Alternative | Overall Purity (GC-FID) | Isomeric Ratio (cis:trans) | Residual Electrophiles | Downstream API Yield | Best Use Case |
| High-Purity Grade | ≥ 99.5% | > 98:2 | < 0.05% | 88 - 92% | Late-stage API synthesis; GMP manufacturing. |
| Standard Commercial Grade | 95.0% | ~ 80:20 (Variable) | 0.2 - 0.5% | 65 - 70% | Early discovery; library generation. |
| Methyl Ester Alternative | ≥ 98.0% | > 95:5 | < 0.1% | 75 - 80% | Syntheses requiring milder downstream hydrolysis. |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and derivatization strategies to prevent false positives/negatives.
Protocol A: Isomeric Resolution via Chiral GC-MS
Causality: High-Performance Liquid Chromatography (HPLC) is often inadequate for this compound due to its lack of a strong UV chromophore and the difficulty of resolving cis/trans isomers on standard reverse-phase columns. Gas Chromatography-Mass Spectrometry (GC-MS) leverages the compound's volatility and provides baseline separation of the diastereomers based on subtle boiling point and spatial interaction differences with a chiral stationary phase.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the sample in GC-grade dichloromethane (DCM).
-
Internal Standard (Self-Validation): Spike the solution with 0.1 mg/mL of dodecane. The consistent retention time and peak area of dodecane validate the injection volume and column integrity for every run.
-
Instrument Setup: Equip the GC with a chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm, 0.25 µm film).
-
Temperature Program: Initial temp at 100°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min). Injector temp: 250°C.
-
Detection: MS in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion (
213) and base peak ( 140, loss of the ester group). -
Analysis: The cis isomer typically elutes prior to the trans isomer due to its more compact molecular radius. Calculate the ratio based on the integrated Total Ion Chromatogram (TIC) areas.
Protocol B: Residual Electrophile Detection via Derivatization-HPLC
Causality: Direct LC analysis of residual ethyl chlorooxoacetate is erratic because it rapidly hydrolyzes in the aqueous mobile phase. By deliberately derivatizing the sample with an excess of a secondary amine (diethylamine) prior to injection, the reactive electrophile is converted into a stable, highly UV-active diethylamide-oxoacetate derivative, ensuring reliable quantification.
Step-by-Step Methodology:
-
Derivatization Reagent: Prepare a 5% (v/v) solution of diethylamine in anhydrous acetonitrile.
-
Sample Derivatization: Dissolve 50 mg of the this compound sample in 1.0 mL of the derivatization reagent. Stir at room temperature for 15 minutes.
-
Spike-Recovery (Self-Validation): In a parallel vial, prepare the same sample but spike it with a known 0.1% (w/w) concentration of ethyl chlorooxoacetate. A recovery of 95-105% in this spiked sample validates that the derivatization reaction went to completion and no matrix suppression occurred.
-
HPLC Analysis: Inject 10 µL onto a C18 column (150 × 4.6 mm, 3 µm). Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile.
-
Detection: UV absorbance at 220 nm. Quantify the derivatized peak against a pre-established calibration curve.
Process Visualizations
Figure 1: Synthetic divergence of cis and trans isomers during amidation.
Figure 2: Analytical workflow and QC decision matrix for isomeric purity and residuals.
References
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from[Link]
Comparative Guide: Elemental Analysis & Purity Verification Strategies
Case Study: C₁₁H₁₉NO₃ (e.g., Ecgonine Ethyl Ester) [1]
Executive Summary
Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.
In drug development, establishing the identity and bulk purity of a New Chemical Entity (NCE) is a critical regulatory milestone. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk impurities like inorganic salts or trapped solvents.[2] Elemental Analysis (Combustion Analysis) remains the gold standard for bulk purity verification, requiring a strict tolerance of ±0.4% between calculated and found values.
This guide uses the molecule C₁₁H₁₉NO₃ (MW: 213.27 g/mol )—a formula corresponding to relevant pharmaceutical intermediates like Ecgonine Ethyl Ester or N-Boc-3-oxoazepane—to objectively compare three verification methodologies: Combustion Analysis (CHN) , HRMS , and Quantitative NMR (qNMR) .
Theoretical Baseline: The Calculation
Before experimental validation, precise theoretical values must be established using IUPAC standard atomic weights.
Target Molecule: C₁₁H₁₉NO₃ Molecular Weight Calculation:
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| TOTAL | — | — | 213.277 g/mol |
Theoretical Elemental Composition (% w/w):
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Oxygen:
Critical Standard: To pass peer-review (e.g., J. Org. Chem.) and regulatory standards, experimental results must fall within ±0.4% of these values.
Acceptable C Range: 61.55% – 62.35%
Acceptable H Range: 8.58% – 9.38%
Acceptable N Range: 6.17% – 6.97%[2]
Comparative Analysis of Verification Methods
Method A: Combustion Analysis (CHN)
The Gold Standard for Bulk Purity Combustion analysis burns the sample in excess oxygen (approx. 900–1000°C) and measures the resulting gases (CO₂, H₂O, N₂/NOx) via thermal conductivity detection.
-
Pros:
-
Cons:
-
Sample Consumption: Requires 2–5 mg per run (destructive).[2]
-
Solvent Sensitivity: Trapped solvent (e.g., 0.5 mol H₂O) will cause a "Fail" result, necessitating rigorous drying protocols.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Confirmation Tool Uses technologies like Orbitrap or Q-TOF to measure the mass-to-charge ratio (m/z) with <5 ppm error.
-
Pros:
-
Sensitivity: Requires <0.1 mg.[2]
-
Specificity: Confirms the formula C₁₁H₁₉NO₃ unequivocally.
-
-
Cons:
-
Blind to Purity: A sample can be 80% pure (mixed with invisible salts) and still give a perfect HRMS match.[2] It is qualitative , not quantitative.
-
Method C: Quantitative NMR (qNMR)
The Orthogonal Problem Solver Uses an internal standard (e.g., Maleic acid) to integrate proton signals against a known quantity.
-
Pros:
-
Cons:
-
Setup Time: Requires precise weighing and relaxation delay (d1) optimization.
-
Summary Comparison Matrix
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap/Q-TOF) | qNMR |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Identity) | Absolute Purity % |
| Sample Required | 2–5 mg | < 0.1 mg | 5–10 mg |
| Accuracy Limit | ± 0.4% absolute | < 5 ppm mass error | ± 1.0% relative |
| Detects Solvents? | Indirectly (Values deviate) | No | Yes (Quantifies them) |
| Detects Inorganics? | Yes (Values drop) | No | No (Invisible in ¹H) |
| Destructive? | Yes | No | No |
Experimental Protocols
Protocol 1: Sample Preparation for CHN Analysis (The "Drying" Step)
Context: The most common cause of EA failure is trapped solvent.
-
Vial Selection: Use a pre-tared, clean glass scintillator vial.[2]
-
Vacuum Drying: Place the C₁₁H₁₉NO₃ sample (approx. 20 mg) in a vacuum oven or Abderhalden drying pistol.
-
Conditions: 40–50°C at <1 mbar for 12–24 hours. P₂O₅ can be used as a desiccant.[2]
-
-
Equilibration: Allow the vial to cool to room temperature under argon/nitrogen to prevent moisture re-absorption (C₁₁H₁₉NO₃ esters can be hygroscopic).
-
Sealing: Cap immediately. Submit 2 samples of ~2 mg each to the microanalysis lab.
Protocol 2: Interpreting a "Failed" EA Result
Scenario: You calculated %C = 61.95%, but found %C = 60.10%.
-
Calculate the Delta: The deviation is -1.85%.[2] This is outside the ±0.4% limit.
-
Hypothesize Solvation: Check the ¹H NMR for solvent peaks.[2]
-
Example: If 0.1 equivalents of Ethyl Acetate are present, recalculate the theoretical value for C₁₁H₁₉NO₃ · 0.1(C₄H₈O₂).[2]
-
-
Recalculation:
Visualizations
Diagram 1: Purity Verification Workflow
This flowchart guides the researcher from synthesis to the correct analytical decision.
Caption: Logical workflow for processing a drug candidate from synthesis to analytical validation.
Diagram 2: Method Selection Logic
A decision tree for choosing between CHN and qNMR based on sample constraints.
Caption: Decision matrix for selecting the optimal purity assay based on sample physical properties.
References
-
National Institutes of Health (NIH). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med.[2] Chem. 2014, 57, 22, 9220–9231. [Link]
-
PubChem. "Ecgonine Ethyl Ester (Compound Summary)." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate proper disposal procedures
This operational guide details the safe handling and disposal procedures for Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate . As a specialized pharmaceutical intermediate with limited public safety data, this protocol derives its safety standards from functional group analysis (Structure-Activity Relationship) of analogous oxamate esters and piperidine derivatives.[1][2][3]
Chemical Identity & Hazard Profile
This compound is an alpha-keto ester (oxamate) derivative typically used as a building block in the synthesis of local anesthetics or pharmaceutical agents targeting ion channels.[1][2][3]
| Property | Description / Estimation |
| Chemical Structure | Ethyl ester of N-(2,6-dimethylpiperidinyl)oxalamic acid.[1][2][3] Contains an alpha-keto ester moiety and a hindered amine.[3] |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | ~213.27 g/mol |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature.[3] |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.[1][2] |
Hazard Identification (GHS Classification - Inferred)
Based on functional analogs (e.g., Ethyl oxamate, N-ethylpiperidine):
-
H302: Harmful if swallowed (Acute Toxicity Category 4).[4][5][8][9]
-
H227: Combustible liquid (Flash point likely >60°C but <93°C).
Personal Protective Equipment (PPE)
To ensure operator safety during disposal and handling, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Face shield recommended if pouring large volumes (>1L).
-
Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Double gloving is recommended for prolonged contact.
-
Respiratory Protection: Use a NIOSH-approved N95 respirator if dust/aerosols are generated.[3] Work within a certified chemical fume hood.
-
Body Protection: Chemical-resistant lab coat and closed-toe shoes.[3]
Disposal Workflow & Decision Logic
Proper disposal requires segregating the waste based on its physical state and chemical compatibility.
Waste Classification Decision Tree
Figure 1: Decision logic for segregating this compound waste streams.
Step-by-Step Disposal Procedures
A. Liquid Waste (Solutions & Mother Liquors)
-
Segregation: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid) or strong bases.[1][2]
-
Container: Use a High-Density Polyethylene (HDPE) or glass jerrycan.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound" + [Solvent Name].
-
Hazards: Check "Irritant" and "Flammable" (if solvent is flammable).
-
-
Disposal Path: Transfer to the facility's Non-Halogenated Organic Solvent stream (unless mixed with DCM/Chloroform).
B. Solid Waste (Pure Compound or Contaminated Debris)
-
Collection: Place solid material or contaminated wipes/vermiculite into a clear, wide-mouth polyethylene jar or a double-lined hazardous waste bag.[3]
-
Labeling: Label as "Solid Hazardous Waste - Toxic/Irritant" .
-
Disposal Path: Send for High-Temperature Incineration .
C. Spill Response Protocol
Immediate Action:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure fume hood is active or open windows if safe.
-
PPE Up: Don nitrile gloves, goggles, and lab coat.[2]
Cleanup Steps:
-
Contain: Surround the spill with inert absorbent material (vermiculite, sand, or spill pads).[2][10] Do not use sawdust (fire hazard).
-
Absorb: Allow the material to soak up the liquid.
-
Collect: Scoop the saturated absorbent into a sealable hazardous waste container.
-
Decontaminate: Wipe the surface with soap and water; dispose of wipes as solid hazardous waste.
Compatibility & Storage Matrix
Store the compound and its waste strictly according to chemical compatibility to prevent accidental reactions.
| Chemical Class | Compatibility Status | Risk |
| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion risk.[3] |
| Strong Bases | INCOMPATIBLE | Hydrolysis of the ester/amide bond; heat generation. |
| Strong Acids | INCOMPATIBLE | Potential decomposition.[11] |
| Water/Moisture | Compatible (Short-term) | Slow hydrolysis may occur over time.[3] |
| Organic Solvents | Compatible | Suitable for dissolution/cleaning. |
Regulatory Compliance (RCRA)
While this specific compound is not explicitly listed on the EPA P-list or U-list , it must be characterized by the generator:
-
Characteristic Waste: If the waste solution has a flash point < 60°C (140°F), it is classified as D001 (Ignitable) .[1][2]
-
Generator Knowledge: Due to the lack of specific toxicity data, apply the "Precautionary Principle" and manage as a toxic organic chemical.
Final Disposition: The preferred method for destruction is fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]
References
-
PubChem. (2025). Compound Summary: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Analogous Hazard Data). National Library of Medicine. [Link]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[12] United States Environmental Protection Agency. [Link][1][2][3]
Sources
- 1. wku.edu [wku.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate | 1233927-29-1 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. practicegreenhealth.org [practicegreenhealth.org]
Personal protective equipment for handling Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe and effective handling of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate . This compound is a specialized piperidine-derivative amide/ester frequently utilized as an intermediate in organic synthesis and drug development.
Handling specialty organics requires moving beyond generic safety data sheets. This guide provides a self-validating, causality-driven operational framework grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1] and the American Chemical Society (ACS) safety guidelines[2].
Chemical Identity & Quantitative Profiling
Understanding the physicochemical nature of the molecule is the first step in risk mitigation. The table below summarizes the critical quantitative data required for safe handling and proper equipment selection[3].
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 141109-44-6 |
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| Required Fume Hood Face Velocity | 80 – 120 fpm (feet per minute) |
| Minimum Glove Thickness | 4 – 5 mil (Nitrile or Neoprene) |
Hazard Assessment via the RAMP Framework
To systematically dismantle operational risks, we apply the ACS RAMP framework (Recognize, Assess, Minimize, Prepare)[2].
Caption: Application of the ACS RAMP safety framework for handling piperidine derivatives.
Personal Protective Equipment (PPE) & Engineering Controls
Under OSHA 29 CFR 1910.1450, personal protective equipment must be paired with robust engineering controls[1]. The following matrix details the what and the causality behind each choice.
-
Engineering Controls (Primary Defense): All manipulations must occur within a certified chemical fume hood.
-
Causality: Fume hoods actively sweep aerosolized particulates and volatile organic vapors away from the operator's breathing zone, maintaining exposure below permissible limits[1].
-
-
Eye/Face Protection: Indirectly vented chemical splash goggles (ANSI Z87.1 certified).
-
Causality: Standard safety glasses lack orbital seals and fail to protect against the capillary wicking of liquid organic splashes[4].
-
-
Hand Protection: Disposable Nitrile or Neoprene gloves.
-
Causality: Piperidine derivatives and organic esters can rapidly permeate latex. Nitrile provides a superior cross-linked barrier against organic amides. Always inspect gloves for microscopic pinholes before use.
-
-
Body Protection: Knee-length, 100% cotton or flame-resistant (FR) lab coat, long pants, and closed-toe shoes[4].
-
Causality: Synthetic fabrics (like polyester) can melt into the skin upon contact with chemical fires or strong reagents.
-
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system; each step verifies the success of the previous one to ensure absolute safety during chemical transfer.
Caption: Step-by-step operational workflow for dispensing and handling hazardous organic intermediates.
Phase 1: Pre-Operational Verification
-
Verify Airflow: Ensure the fume hood face velocity is between 80–120 fpm.
-
Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
-
-
Clear the Deck: Remove unnecessary clutter from the hood to prevent dangerous airflow eddies and dead zones.
Phase 2: PPE Donning & Inspection
-
Don your 100% cotton lab coat and secure all buttons.
-
Equip indirectly vented splash goggles[4].
-
Don nitrile gloves.
-
Self-Validation Check: Trap air in the glove and roll the cuff toward the fingers to check for microscopic pinholes before handling the chemical.
-
Phase 3: Dispensing and Transfer
-
Positioning: Keep the reagent bottle at least 6 inches inside the fume hood face to ensure optimal vapor capture.
-
Transfer Mechanics: Use a glass syringe with a metal needle or a positive-displacement pipette for transferring the compound.
-
Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organics due to vapor pressure buildup inside the plastic tip.
-
-
Sash Management: Keep the fume hood sash as low as possible (below your breathing zone) to create a physical blast shield.
Phase 4: Doffing and Decontamination
-
Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to the chemical storage cabinet.
-
Remove gloves using the "beak method" (turning them inside out as you pull) to prevent bare skin contact with the contaminated exterior.
-
Wash hands immediately with soap and warm water.
Waste Disposal & Spill Management
Following the National Research Council's Prudent Practices in the Laboratory, chemical waste must be rigorously segregated to prevent dangerous downstream reactions[5].
-
Waste Segregation: Dispose of excess this compound and contaminated consumables (tips, wipes) in a designated "Non-Halogenated Organic Waste" container. If the compound was dissolved in chlorinated solvents (e.g., Dichloromethane or Chloroform) during your assay, the entire mixture must be routed to "Halogenated Organic Waste" .
-
Spill Response: For small spills (<50 mL) inside the hood, absorb immediately with inert materials (vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic spills. Seal the absorbed waste in a compatible bag, label it as hazardous waste, and request EHS pickup.
References
-
[1] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: osha.gov. URL:[Link]
-
[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: nationalacademies.org. URL: [Link]
-
[4] Personal Protective Equipment Requirements for Laboratories. Source: ncsu.edu. URL:[Link]
-
Safety in Academic Chemistry Laboratories. Source: uoa.gr (American Chemical Society Publication). URL:[Link]
-
[2] Guidelines for Chemical Laboratory Safety in Academic Institutions. Source: acs.org. URL:[Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. acs.org [acs.org]
- 3. 141109-44-6|this compound|BLD Pharm [bldpharm.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
